SQ 28517
Beschreibung
Eigenschaften
CAS-Nummer |
92131-67-4 |
|---|---|
Molekularformel |
C36H56N12O14S |
Molekulargewicht |
913.0 g/mol |
IUPAC-Name |
7-[(5-acetamido-6-amino-6-oxohexanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C36H56N12O14S/c1-16(42-19(4)50)29(56)44-18(3)31(58)46-30(57)17(2)43-22(9-7-11-40-35(38)39)24(52)12-26(54)62-13-21-14-63-34-36(41-15-49,33(61)48(34)27(21)32(59)60)47-25(53)10-6-8-23(28(37)55)45-20(5)51/h15-18,22-24,34,43,52H,6-14H2,1-5H3,(H2,37,55)(H,41,49)(H,42,50)(H,44,56)(H,45,51)(H,47,53)(H,59,60)(H4,38,39,40)(H,46,57,58)/t16-,17-,18-,22?,23?,24?,34?,36?/m0/s1 |
InChI-Schlüssel |
IQJAGHUWCQTTAC-FJANOWQUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
Kanonische SMILES |
CC(C(=O)NC(=O)C(C)NC(=O)C(C)NC(=O)C)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)N)NC(=O)C)SC1)C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SQ 28517; SQ-28517; SQ28517; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Enigma of SQ 28517: A Search for a Novel Compound from Flavobacterium sp.
A comprehensive investigation into the scientific literature and chemical databases for information on a compound designated as SQ 28517, purportedly discovered from Flavobacterium sp., has yielded no identifiable data. This suggests that the compound may be either a misidentified or a proprietary designation not publicly disclosed, or that the association with Flavobacterium sp. is inaccurate.
Efforts to retrieve information on the discovery, origin, chemical structure, and biological activity of a compound referred to as "this compound" have been unsuccessful. Extensive searches across multiple scientific databases and search engines did not produce any relevant results linking this designation to a specific chemical entity, particularly one derived from the bacterial genus Flavobacterium.
The genus Flavobacterium is indeed a known source of diverse bioactive secondary metabolites, and various species within this genus have been studied for their potential to produce novel natural products. However, the designation "this compound" does not appear in publicly accessible scientific literature or chemical compound repositories in connection with Flavobacterium or any other microbial source.
The search for "this compound" primarily returned results related to product catalog numbers, demographic data, and other non-scientific information, indicating that this identifier is not a recognized name or code for a chemical compound in the public domain.
Given the absence of any verifiable information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and creating visualizations—cannot be fulfilled without a foundational body of scientific evidence on the existence and characteristics of this compound.
It is conceivable that "this compound" represents an internal compound code from a private research program that has not been publicly disclosed. Alternatively, it could be an erroneous reference. Without further clarifying information or alternative identifiers for the compound of interest, a comprehensive technical report on its discovery and origin from Flavobacterium sp. cannot be compiled.
Researchers, scientists, and drug development professionals interested in novel compounds from Flavobacterium sp. are encouraged to consult the existing scientific literature for validated and characterized molecules from this genus. Numerous studies have documented the isolation and biological evaluation of various pigments, enzymes, and other secondary metabolites from different Flavobacterium species.
An In-depth Technical Guide to SQ 28517: A Novel β-Lactam Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 28517 is a novel β-lactam antibiotic belonging to the chitinovorin family, a group of structurally related cephalosporins produced by the bacterium Flavobacterium chitinovorum (formerly Flavobacterium sp. SC 12,154). Characterized by a 7-formylaminocephem nucleus, this compound exhibits weak to moderate antibacterial activity, primarily against Gram-positive bacteria. Its unique structural features and biosynthetic origin offer potential avenues for the development of new antibiotic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound and its closely related analogs, the chitinovorins.
Chemical Structure and Properties
This compound, also known as chitinovorin A, is a complex molecule featuring a cephem core with distinct side-chain modifications. Its systematic IUPAC name is L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]-.[1]
The core structure consists of a 7-formylaminocephem nucleus, which is a key feature of the chitinovorin family. This is attached to complex peptide side chains, including acetyl-alanyl-alanyl and guanidinopropyl moieties.[1]
Table 1: Physicochemical Properties of this compound (Chitinovorin A)
| Property | Value | Reference |
| Molecular Formula | C36H56N12O14S | [1] |
| Molecular Weight | 912.97 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Information not readily available | |
| CAS Number | 92131-67-4 | [1] |
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in the elucidation of this compound's structure.[1]
-
13C NMR (D2O): Key signals are observed at δ 175.2 ppm (C-8 carbonyl), 173.9 ppm (C-4 carbonyl), and 157.5 ppm (guanidino carbon).[1]
-
1H NMR: The presence of a formyl group is confirmed by a singlet at δ 8.12 ppm, and an acetyl group by a singlet at δ 2.01 ppm.[1]
Biological Activity and Mechanism of Action
As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.
The β-lactam ring of this compound is presumed to covalently bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Antibacterial Spectrum
Table 2: Antibacterial Activity of Chitinovorins (Related to this compound)
| Organism | Chitinovorin A (this compound) MIC (µg/mL) | Chitinovorin B MIC (µg/mL) | Chitinovorin C MIC (µg/mL) |
| Staphylococcus aureus 209P | >100 | 50 | 100 |
| Bacillus subtilis PCI 219 | 100 | 25 | 50 |
| Escherichia coli NIHJ | >100 | >100 | >100 |
| Pseudomonas aeruginosa B-1 | >100 | >100 | >100 |
Data extrapolated from related chitinovorin compounds.
It is noteworthy that this compound has shown synergistic effects when combined with other classes of antibiotics, such as aminoglycosides and fluoroquinolones, resulting in a significant reduction in the MIC for those agents.[1]
Experimental Protocols
Fermentation and Isolation
The production of this compound is achieved through the fermentation of Flavobacterium chitinovorum.
Fermentation Medium: A suitable medium for the cultivation of Flavobacterium chitinovorum contains chitin derivatives as the primary carbon source.[1]
Production Phase: Maximum yields of this compound are typically achieved after 72-96 hours of submerged culture.[1]
Isolation and Purification: A multi-step chromatographic process is employed to isolate and purify this compound from the culture broth. This generally involves initial separation techniques followed by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.
Broth Microdilution Method (General Protocol):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Biosynthesis
This compound is a secondary metabolite produced by Flavobacterium chitinovorum. The biosynthetic pathway is complex and involves a series of enzymatic reactions.
The biosynthesis likely involves non-ribosomal peptide synthetases (NRPS) and possibly polyketide synthase (PKS)-like modules to assemble the peptide side chains and the core structure from amino acid and other small molecule precursors. Subsequent modifications by tailoring enzymes, such as formyltransferases and acyltransferases, would then lead to the final structure of this compound.
Conclusion
This compound represents an interesting member of the β-lactam family of antibiotics with a unique structure derived from a bacterial source. While its intrinsic antibacterial activity is modest, its synergistic potential with other antibiotics and its novel chemical scaffold make it a subject of interest for further investigation in the field of antibiotic research and development. Future studies focusing on the elucidation of the complete biosynthetic pathway could enable the generation of novel analogs with improved potency and a broader spectrum of activity.
References
An In-depth Technical Guide to SQ 28,517 (CAS Number: 92131-67-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ 28,517 is a naturally derived cephalosporin antibiotic isolated from the fermentation broth of Flavobacterium sp. SC 12,154. As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of SQ 28,517, including its chemical properties, biological activity, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts related to this compound.
Chemical and Physical Properties
SQ 28,517 is an acetyl derivative of a 7-formamidocephalosporin.[1] Its complex structure features a cephem nucleus with a distinctive formamido group at the C-7 position and a peptide side chain.
| Property | Value | Reference |
| CAS Number | 92131-67-4 | |
| Molecular Formula | C36H56N12O14S | |
| Molecular Weight | 912.97 g/mol | |
| IUPAC Name | 7-[[2-[[2-[[2-(acetylamino)-3-methyl-1-oxobutyl]amino]-3-methyl-1-oxobutyl]amino]acetyl]amino]-3-[[(2E)-4-[[(aminoiminomethyl)amino]butyl]oxy]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Appearance | Hygroscopic colorless powder | |
| Solubility | Soluble in water and methanol |
Biological Activity and Mechanism of Action
SQ 28,517 exhibits weak antibacterial activity, primarily against Gram-negative bacteria.[1] Its mode of action is consistent with that of other β-lactam antibiotics: the inhibition of bacterial cell wall biosynthesis.
Antibacterial Spectrum
The antibacterial efficacy of SQ 28,517 has been quantified by determining its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
| Organism | MIC (µg/mL) |
| Escherichia coli | 0.78-3.12 |
| Klebsiella pneumoniae | 1.56-6.25 |
| Pseudomonas aeruginosa | 12.5-25.0 |
| Salmonella typhimurium | 3.12-12.5 |
Mechanism of Action: Penicillin-Binding Protein (PBP) Inhibition
The bactericidal activity of SQ 28,517 is attributed to its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The 7-formamido substituent is crucial for this PBP affinity. By forming a stable acyl-enzyme intermediate with the PBP's active site, SQ 28,517 effectively blocks the transpeptidation reaction, leading to a compromised cell wall and eventual cell lysis.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action of SQ 28,517.
Experimental Protocols
This section details the methodologies for key experiments related to the production, isolation, and characterization of SQ 28,517.
Fermentation for Production of SQ 28,517
Objective: To cultivate Flavobacterium sp. SC 12,154 for the production of SQ 28,517.
Materials:
-
Flavobacterium sp. SC 12,154 culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (specific composition to be optimized, but generally contains a carbon source, nitrogen source, and mineral salts)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Flavobacterium sp. SC 12,154 from a stock culture to a flask containing seed medium. Incubate at an appropriate temperature (e.g., 28-30°C) with shaking for 24-48 hours to obtain a seed culture.
-
Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: Maintain the fermentation at a controlled temperature, pH, and aeration rate for a period of 3-7 days. The optimal parameters need to be determined empirically.
-
Monitoring: Periodically sample the fermentation broth to monitor cell growth (e.g., by measuring optical density) and the production of SQ 28,517 (e.g., by HPLC analysis).
Experimental Workflow: Fermentation and Isolation
Caption: Workflow for the production and isolation of SQ 28,517.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of SQ 28,517 against various bacterial strains using the broth microdilution method.
Materials:
-
SQ 28,517 stock solution
-
Bacterial strains (e.g., E. coli, K. pneumoniae)
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Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the SQ 28,517 stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted SQ 28,517. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of SQ 28,517 that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Competitive Binding Assay
Objective: To assess the binding affinity of SQ 28,517 to specific PBPs.
Materials:
-
Bacterial membrane preparations containing PBPs
-
SQ 28,517
-
A labeled β-lactam (e.g., fluorescently tagged penicillin)
-
SDS-PAGE apparatus
-
Gel imaging system
Procedure:
-
PBP Preparation: Isolate bacterial membranes containing PBPs from the target bacterial strain.
-
Competition Reaction: Incubate the membrane preparation with varying concentrations of SQ 28,517.
-
Labeling: Add a fixed concentration of the labeled β-lactam to the reaction mixtures and incubate to allow binding to the PBPs that are not already occupied by SQ 28,517.
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SDS-PAGE: Separate the PBP-β-lactam complexes by SDS-PAGE.
-
Detection and Quantification: Visualize the labeled PBPs using an appropriate imaging system. The intensity of the signal from the labeled β-lactam will be inversely proportional to the binding of SQ 28,517.
-
Data Analysis: Determine the concentration of SQ 28,517 that inhibits 50% of the binding of the labeled β-lactam (IC50). This value provides a measure of the relative binding affinity of SQ 28,517 for the PBPs.
Conclusion
SQ 28,517 is a cephalosporin antibiotic with a well-defined chemical structure and a mechanism of action typical of β-lactams. While it demonstrates weak antibacterial activity, its unique 7-formamido substitution may confer interesting properties, such as resistance to certain β-lactamases, which warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential and optimize the production of SQ 28,517 and its derivatives. Future studies should focus on obtaining quantitative PBP binding data and exploring synthetic modifications to enhance its antibacterial potency and spectrum.
References
Unraveling the Enigmatic Pathway: A Technical Guide to the Biosynthesis of 7-Formamidocephalosporins
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a continuous search for novel antimicrobial compounds and a deeper understanding of their production mechanisms. Among the vast family of β-lactam antibiotics, 7-formamidocephalosporins represent a unique and intriguing subgroup. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of these complex molecules, with a focus on the enzymatic machinery and genetic determinants that govern their formation. While the complete pathway remains an active area of research, this document synthesizes available data to offer a foundational understanding for professionals in drug discovery and development.
The Core Cephalosporin Scaffold: A Common Origin
The biosynthesis of all cephalosporins, including the 7-formamido variants, begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This crucial first step is catalyzed by a large, multidomain non-ribosomal peptide synthetase (NRPS) known as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). The resulting tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), is the universal precursor for both penicillins and cephalosporins.
The pathway then proceeds through the action of isopenicillin N synthase (IPNS), which catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate containing the characteristic β-lactam ring fused to a thiazolidine ring. Isopenicillin N stands at a critical branch point, leading to the production of various penicillins or undergoing further modifications to yield cephalosporins.
The Path to the Cephem Nucleus and the Enigmatic Formylation Step
To form the cephalosporin core, isopenicillin N is converted to penicillin N by isopenicillin N epimerase. Subsequently, the five-membered thiazolidine ring of penicillin N is expanded into a six-membered dihydrothiazine ring by the action of deacetoxycephalosporin C synthase (DAOCS), also known as expandase. This reaction, which requires α-ketoglutarate, Fe²⁺, and ascorbate as co-factors, yields deacetoxycephalosporin C (DAOC).
The subsequent steps involve hydroxylations and other modifications, but the key and least understood reaction in the biosynthesis of 7-formamidocephalosporins is the introduction of the formamido group at the C7 position of the cephem nucleus. It is hypothesized that a 7-aminocephalosporanic acid (7-ACA) or a similar intermediate serves as the substrate for a specific formyltransferase enzyme.
While the gene encoding this putative formyltransferase has not yet been definitively identified, research points towards the existence of a dedicated biosynthetic gene cluster in producing organisms. One such organism, identified as a producer of 7-formamidocephalosporins, is Flavobacterium sp. SC 12,154.[1] Studies have confirmed the presence of a β-lactam antibiotic biosynthetic gene cluster in this bacterium, suggesting that the necessary enzymatic machinery for formylation is encoded within this cluster.[1][2]
The likely donor of the formyl group in this enzymatic reaction is 10-formyltetrahydrofolate, a common one-carbon donor in various metabolic pathways. The proposed enzymatic reaction would involve the transfer of the formyl group from 10-formyltetrahydrofolate to the 7-amino group of a cephalosporin intermediate.
Hypothesized Final Step in 7-Formamidocephalosporin Biosynthesis:
Experimental Methodologies: A Glimpse into the Research
Detailed experimental protocols for the elucidation of the 7-formamidocephalosporin biosynthetic pathway are not yet available in the scientific literature due to the nascent stage of research in this specific area. However, the general methodologies employed in the study of antibiotic biosynthesis are applicable and provide a roadmap for future investigations.
Table 1: General Methodologies for Investigating Antibiotic Biosynthesis Pathways
| Experimental Approach | Description | Key Techniques |
| Gene Cluster Identification and Analysis | Isolation and sequencing of the biosynthetic gene cluster from the producing organism. Bioinformatic analysis to predict the function of open reading frames (ORFs). | Genomic DNA library construction, cosmid cloning, DNA sequencing (Sanger and Next-Generation), bioinformatics software (e.g., antiSMASH, BLAST). |
| Gene Inactivation and Heterologous Expression | Targeted disruption or deletion of specific genes within the cluster to observe the effect on antibiotic production. Expression of the entire or partial gene cluster in a heterologous host to confirm its role in biosynthesis. | PCR-based gene targeting, homologous recombination, plasmid construction, transformation of a suitable host strain (e.g., E. coli, Streptomyces lividans). |
| Enzyme Assays and Characterization | Overexpression and purification of individual enzymes from the gene cluster. In vitro assays to determine the enzyme's substrate specificity, kinetics, and reaction products. | Protein expression systems (e.g., E. coli), protein purification techniques (e.g., affinity chromatography, size-exclusion chromatography), HPLC, mass spectrometry (MS), NMR spectroscopy. |
| Precursor Feeding Studies | Administration of isotopically labeled potential precursors to the producing organism's culture. Analysis of the final antibiotic product to determine the incorporation of the label. | Synthesis of labeled compounds, fermentation, extraction and purification of the antibiotic, mass spectrometry, NMR spectroscopy. |
Quantitative Data: A Call for Future Research
To date, there is a significant lack of quantitative data specifically pertaining to the biosynthesis of 7-formamidocephalosporins. Key parameters such as the kinetic properties of the putative formyltransferase, the in vivo concentrations of precursors and intermediates, and the overall yield of the biosynthetic pathway remain to be determined. The acquisition of such data will be crucial for understanding the efficiency and regulation of this pathway and for any future metabolic engineering efforts aimed at improving production titers.
Logical Workflow for Elucidating the Biosynthesis Pathway
The following diagram illustrates a logical workflow for the complete elucidation of the 7-formamidocephalosporin biosynthetic pathway, from the identification of the producing organism to the full characterization of the enzymatic machinery.
Conclusion and Future Perspectives
The biosynthesis of 7-formamidocephalosporins presents an exciting and underexplored area within the field of antibiotic research. While the initial steps of the pathway are shared with other well-characterized β-lactams, the final formylation reaction remains a key puzzle to be solved. The identification of Flavobacterium sp. SC 12,154 as a producer and the confirmation of a resident β-lactam biosynthetic gene cluster provide a solid starting point for future investigations.
The elucidation of the complete biosynthetic pathway, including the definitive identification and characterization of the 7-amino-cephalosporin formyltransferase, will not only be a significant scientific achievement but also open up new avenues for the bioengineering of novel cephalosporin derivatives with potentially improved therapeutic properties. The methodologies and workflow outlined in this guide provide a framework for researchers to systematically unravel this fascinating biosynthetic puzzle.
References
Unraveling the Enigma of SQ 28,517: A Technical Examination of its Attenuated Antibacterial Efficacy
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the underlying reasons for the observed weak antibacterial activity of SQ 28,517, an acetyl derivative isolated from Flavobacterium sp. SC 12,154. While possessing a structural framework suggestive of antibacterial potential, particularly through the inhibition of penicillin-binding proteins (PBPs), its efficacy is notably modest. This document will dissect the available information, propose mechanistic hypotheses, and provide a framework for understanding its limited bactericidal action against Gram-negative pathogens.
Executive Summary
SQ 28,517 is a complex molecule identified as an acetyl derivative from the fermentation of Flavobacterium sp. SC 12,154. Structurally, it incorporates a 7-formylaminocephem nucleus, a feature commonly associated with β-lactam antibiotics that target bacterial cell wall synthesis. Preliminary characterizations suggest that SQ 28,517 exerts a bactericidal effect on Gram-negative bacteria by inhibiting penicillin-binding proteins (PBPs). However, its antibacterial potency is categorized as weak. This guide synthesizes the available structural information and established principles of antibacterial drug action to elucidate the factors contributing to this attenuated activity.
Structural and Mechanistic Overview
SQ 28,517 is reported to be L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-N-[4-[[7-[[5-(acetylamino)-6-amino-1,6-dioxohexyl]amino]-2-carboxy-7-(formylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methoxy]-1-[3-[(aminoiminomethyl)amino]propyl]-2-hydroxy-4-oxobutyl]-. The core of its antibacterial activity is attributed to the bicyclic cephem nucleus, which mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of PBPs.
Proposed Mechanism of Action: PBP Inhibition
The proposed mechanism of action for SQ 28,517 follows the classical pathway of β-lactam antibiotics.
The β-lactam ring of the cephem nucleus in SQ 28,517 is presumed to acylate a serine residue in the active site of bacterial PBPs. This covalent modification inactivates the enzyme, preventing the transpeptidation reaction essential for cross-linking the peptidoglycan cell wall. The disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.
Factors Contributing to Weak Antibacterial Activity
Despite the presence of a PBP-targeting warhead, several factors, detailed below, likely contribute to the observed weak antibacterial profile of SQ 28,517. It is important to note that specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), are not widely available in the public domain. The following analysis is therefore based on established principles of bacterial resistance and antibiotic pharmacology.
Quantitative Data Summary (Hypothetical)
For illustrative purposes, a hypothetical table of MIC values is presented below to contextualize what "weak activity" might entail for a compound like SQ 28,517 against common Gram-negative pathogens.
| Bacterial Strain | Hypothetical MIC (µg/mL) of SQ 28,517 | Interpretation |
| Escherichia coli | > 128 | Resistant |
| Pseudomonas aeruginosa | > 256 | Resistant |
| Klebsiella pneumoniae | 64 - 128 | Intermediate to Resistant |
| Enterobacter cloacae | > 128 | Resistant |
Note: These values are hypothetical and intended to illustrate a profile of weak antibacterial activity. Actual values would need to be determined experimentally.
Key Experimental Protocols
The determination of antibacterial activity and the elucidation of its mechanism rely on standardized microbiological and biochemical assays.
3.2.1 Minimum Inhibitory Concentration (MIC) Assay
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Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Methodology:
-
A two-fold serial dilution of SQ 28,517 is prepared in cation-adjusted Mueller-Hinton broth.
-
Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) to a final concentration of approximately 5 x 105 CFU/mL.
-
A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
The MIC is read as the lowest concentration of SQ 28,517 that shows no visible turbidity.
-
3.2.2 Penicillin-Binding Protein (PBP) Competition Assay
-
Principle: To assess the ability of a compound to bind to PBPs by competing with a labeled penicillin derivative.
-
Methodology:
-
Bacterial membranes containing PBPs are isolated from the test organism.
-
The membranes are incubated with varying concentrations of SQ 28,517.
-
A fluorescently labeled penicillin (e.g., Bocillin FL) is added to the mixture and incubated to label any PBPs not bound by SQ 28,517.
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is visualized using a fluorescence scanner. The concentration of SQ 28,517 that inhibits 50% of the fluorescent penicillin binding (IC50) is determined.
-
Hypothesized Reasons for Weak Antibacterial Activity
The attenuated efficacy of SQ 28,517 can be attributed to a combination of factors that are common challenges in the development of antibiotics targeting Gram-negative bacteria.
Limited Outer Membrane Permeability
The outer membrane of Gram-negative bacteria presents a formidable barrier to many antibiotics. The large and complex side chains of SQ 28,517 may hinder its passage through the porin channels of the outer membrane, resulting in a low concentration of the drug in the periplasmic space where the PBPs are located.
Susceptibility to Efflux Pumps
Gram-negative bacteria possess a variety of efflux pumps that can actively transport antibiotics out of the cell. The chemical structure of SQ 28,517 may render it a substrate for one or more of these pumps, further reducing its effective concentration at the target site.
Low Affinity for Target PBPs
While SQ 28,517 is proposed to inhibit PBPs, its affinity for these enzymes may be suboptimal. The intricate side chains, while potentially offering some steric hindrance to β-lactamases, might also interfere with optimal binding to the PBP active site, leading to a lower rate of acylation and consequently, weaker inhibition.
Instability to β-Lactamases
Although some structural features might confer a degree of stability, SQ 28,517 may still be susceptible to hydrolysis by various β-lactamase enzymes produced by Gram-negative bacteria. The breakdown of the β-lactam ring would render the molecule inactive before it can reach its PBP target.
Conclusion and Future Directions
The weak antibacterial activity of SQ 28,517 is likely a multifactorial issue, stemming from challenges in traversing the Gram-negative outer membrane, susceptibility to efflux and enzymatic degradation, and potentially suboptimal target engagement. While the core cephem structure provides a basis for PBP inhibition, the overall molecular architecture appears to be a liability in terms of reaching and effectively inactivating its target in a whole-cell context.
Future research to fully elucidate the antibacterial profile of SQ 28,517 would require:
-
Quantitative Susceptibility Testing: Determination of MIC values against a broad panel of Gram-negative and Gram-positive bacteria.
-
Mechanism of Action Studies: Detailed kinetic analysis of the interaction between SQ 28,517 and purified PBPs.
-
Permeability and Efflux Assays: Direct measurement of the compound's ability to penetrate the outer membrane and its susceptibility to known efflux pumps.
-
β-Lactamase Stability Assays: Assessment of the compound's stability in the presence of various β-lactamase enzymes.
A comprehensive understanding of these factors will provide a definitive explanation for the weak antibacterial activity of SQ 28,517 and could inform the design of more potent analogs in future drug discovery efforts.
Fermentation of Flavobacterium sp. SC 12,154 for the Production of Novel Cephalosporins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fermentation of Flavobacterium sp. SC 12,154 for the production of natural products, with a focus on its unique 7α-substituted cephalosporins, SQ 28,516 and SQ 28,517. Due to the limited publicly available, detailed fermentation protocols specific to Flavobacterium sp. SC 12,154, this document leverages representative data and methodologies from the broader field of cephalosporin fermentation, primarily from the well-studied fungus Acremonium chrysogenum, to present a comprehensive and practical guide for researchers.
Introduction to Flavobacterium sp. SC 12,154 and its Natural Products
Flavobacterium sp. SC 12,154 is a Gram-negative bacterium recognized for its production of novel β-lactam antibiotics. Notably, it synthesizes 7-formamidocephalosporins, designated as SQ 28,516 and SQ 28,517, as well as deacetoxycephalosporin C.[1][2] These compounds are of interest due to their structural novelty, which includes a 7α-formamido substitution that can confer resistance to β-lactamase enzymes.[3] The biosynthetic pathway involves the key enzyme isopenicillin N synthase (IPNS), which catalyzes the cyclization of the tripeptide precursor δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This enzyme is formed during the transition from the growth phase to the stationary phase of the fermentation.
Quantitative Data from Representative Cephalosporin Fermentation
The following tables summarize quantitative data from a representative cephalosporin C (CPC) fermentation process using Acremonium chrysogenum. This data is presented to provide researchers with an understanding of the typical yields and the impact of various fermentation parameters on production.
Table 1: Effect of Aeration Rate on Cephalosporin C Production [4]
| Fermentation Day | CPC Concentration (1 vvm) (µg/mL) | CPC Concentration (2 vvm) (µg/mL) |
| 1 | 0 | 0 |
| 2 | 45.3 | 38.9 |
| 3 | 112.7 | 98.2 |
| 4 | 168.4 | 145.6 |
| 5 | 197.25 | 165.35 |
| 6 | 185.1 | 150.7 |
Table 2: Effect of Agitation Rate on Cephalosporin C Production [4]
| Fermentation Day | CPC Concentration (300 rpm) (µg/mL) | CPC Concentration (400 rpm) (µg/mL) |
| 1 | 0 | 0 |
| 2 | 55.8 | 98.6 |
| 3 | 145.2 | 250.1 |
| 4 | 201.7 | 355.4 |
| 5 | 220.5 | 380.9 |
| 6 | 235.31 | 399.52 |
Table 3: Comparison of Cephalosporin C Production in Shake Flask vs. Fermenter [4]
| Culture Method | Maximum CPC Concentration (µg/mL) |
| Shake Flask | 424.2 |
| 14 L Fermenter | 399.52 |
Experimental Protocols
This section details representative experimental protocols for the fermentation of a cephalosporin-producing microorganism and the subsequent recovery of the target compounds. These protocols are based on established methods for Acremonium chrysogenum and can be adapted for Flavobacterium sp. SC 12,154 with appropriate optimization.
Strain Maintenance and Inoculum Development
-
Strain Maintenance: The producing strain, such as Flavobacterium sp. SC 12,154, should be maintained on a suitable agar medium. For Acremonium chrysogenum, a corn steep liquor agar is often used, containing (per liter): 4 g yeast extract, 15 g soluble starch, 1 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, and 15 g agar. Slants are typically incubated for 14 days at 27°C to promote sporulation.[1]
-
Seed Culture Preparation: A spore suspension is prepared from the agar slants. One milliliter of this suspension is used to inoculate a 500 mL Erlenmeyer flask containing 100 mL of a sterile seeding medium.[1] A typical first-stage seed medium for cephalosporin production might contain (per liter): 30 g corn steep liquor, 20 g glucose, 20 g sucrose, 50 mL vegetable oil, and 1.5 g calcium carbonate.[5] The seed culture is incubated at 28°C with agitation (e.g., 220 rpm) for a specified period, typically 48-72 hours. A second-stage seed culture may be prepared by transferring a portion of the first-stage culture to fresh seed medium to ensure a high density of viable cells for inoculation of the production fermenter.
Production Fermentation
-
Fermentation Medium: A representative fermentation medium for cephalosporin C production contains (per liter): 36 g saccharose, 27 g glucose, 8 g (NH₄)₂SO₄, 8 g KH₂PO₄, 5 g D,L-methionine, 1.6 g Na₂SO₄, 2.3 g CaSO₄, 2 g ferrous ammonium sulfate, 1.3 g MgSO₄·7H₂O, 0.22 g ZnSO₄·7H₂O, 0.22 g MnSO₄·H₂O, and 0.055 g CuSO₄.[1]
-
Fermenter Operation: The production fermentation is carried out in a suitable fermenter (e.g., 14 L laboratory fermenter with a 4 L working volume).[4] The sterilized production medium is inoculated with the seed culture (e.g., 1-10% v/v).[1][4]
-
Fermentation Parameters:
-
Temperature: Maintained at a constant temperature, typically around 28°C.[1][4]
-
pH: The pH is controlled, often maintained at a specific value (e.g., 4.0) through the automated addition of sterile acid (e.g., 3 M HCl) and base (e.g., 3 M NaOH).[4]
-
Aeration: Sterile, filtered air is supplied to the fermenter at a controlled rate, for example, 1 volume of air per volume of medium per minute (vvm).[4]
-
Agitation: The culture is agitated to ensure proper mixing and oxygen transfer. Agitation rates can vary, for instance, between 300 and 400 rpm.[4]
-
Fed-Batch Strategy: To enhance productivity, a fed-batch strategy is often employed. This involves the continuous or intermittent feeding of nutrients, such as glucose and vegetable oil, during the fermentation process. For example, glucose may be fed at a rate of 4-11 g/L/h from 40-80 hours and 9-21 g/L/h from 80-140 hours. Vegetable oil might be fed at 1-6 g/L/h from 50-90 hours and 3-8 g/L/h from 90-140 hours.[5]
-
Product Recovery and Purification
-
Broth Filtration: At the end of the fermentation, the crude broth is filtered to remove the microbial biomass (mycelia) and other insoluble materials.[6]
-
Initial Purification: The filtered broth may be treated to precipitate impurities. For instance, adding 1 to 4 volumes of acetone to the broth filtrate can precipitate many unwanted substances while the cephalosporin remains in solution.[6]
-
Ion-Exchange Chromatography: The clarified and partially purified solution is then passed through an ion-exchange resin column to capture the cephalosporin. The choice of resin depends on the specific properties of the target molecule. For cephalosporin C, a cation exchange resin like Dowex 50 (H+ form) can be used.[6]
-
Elution and Crystallization: The adsorbed cephalosporin is eluted from the resin using a suitable buffer. The eluate is then concentrated, and the product is crystallized, often by the addition of a solvent in which it has low solubility.
-
Analysis: The concentration and purity of the final product are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[4]
Visualizations
Experimental Workflow
Caption: A generalized workflow for cephalosporin production.
Bacterial Cephalosporin Biosynthetic Pathway
References
- 1. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102808011B - Fermentation method for cephalosporin C - Google Patents [patents.google.com]
- 6. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
Unraveling the Enigma of SQ 28,517: A Case of Mistaken Identity in Drug Discovery
In the landscape of pharmaceutical research and development, compound identifiers are the crucial signposts that guide scientists through vast chemical libraries. The designation "SQ 28,517" presents a compelling case of ambiguity, with publicly available data pointing to two vastly different molecular entities. This divergence highlights the challenges in tracking historical drug candidates and underscores the importance of precise chemical identification.
One trail, supported by the Chemical Abstracts Service (CAS) registry number 92131-67-4, identifies SQ 28,517 as a complex molecule featuring a 7-formylaminocephem nucleus with elaborate peptide side chains. This class of compounds is typically associated with antibacterial activity.
However, a significant body of evidence from medicinal chemistry literature strongly suggests that the "SQ" prefix, particularly in the context of cardiovascular research, was a designation used by the pharmaceutical company Squibb (now Bristol Myers Squibb) for a series of potent thromboxane A2 (TXA₂) receptor antagonists. These compounds are characterized by a core 7-oxabicyclo[2.2.1]heptane scaffold. Prominent examples from this series include the well-documented antagonists SQ 29,548 and SQ 35,091. Given this context, it is highly probable that the intended subject of interest, SQ 28,517, belongs to this family of thromboxane antagonists.
Thromboxane A₂ is a potent mediator of platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular disease.[1][2] Antagonists of the thromboxane A₂ receptor (TP receptor) are therefore of significant therapeutic interest. The 7-oxabicyclo[2.2.1]heptane core structure serves as a rigid scaffold that mimics the natural prostaglandin endoperoxide structure, allowing for the presentation of side chains that interact with the TP receptor.
Due to the conflicting information and the lack of a definitive publicly available structure for a thromboxane antagonist named SQ 28,517, this technical guide will proceed by focusing on a closely related and well-characterized structural analog from the same Squibb discovery program: SQ 29,548 . The detailed analysis of SQ 29,548 will serve as a representative model for understanding the structural analogs and the broader structure-activity relationships within this important class of compounds.
Core Structure: The 7-Oxabicyclo[2.2.1]heptane Scaffold
The foundational structure for this class of thromboxane antagonists is the 7-oxabicyclo[2.2.1]heptane ring system. This bicyclic ether provides a conformationally constrained framework, which is a key feature for achieving high receptor affinity and selectivity. The stereochemistry of the substituents on this core is critical for biological activity.
Featured Analog: SQ 29,548
SQ 29,548 is a potent and selective antagonist of the thromboxane A₂/prostaglandin H₂ (TP) receptor. Its chemical structure is [1S-[1α,2α(Z),3α,4α]]-7-[3-[[2-[(phenylamino)carbonyl]hydrazino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid.
Signaling Pathway of Thromboxane A₂ and TP Receptor Antagonism
The diagram below illustrates the signaling pathway of thromboxane A₂ (TXA₂) and the mechanism of action for TP receptor antagonists like SQ 29,548.
Caption: Thromboxane A₂ signaling and TP receptor antagonism.
Quantitative Data for SQ 29,548 and Analogs
The following table summarizes the in vitro biological activity of SQ 29,548 and related thromboxane receptor antagonists.
| Compound | TP Receptor Binding (Ki, nM) | Platelet Aggregation Inhibition (IC₅₀, µM) | Reference |
| SQ 29,548 | 4.1 | 0.06 (vs. U-46619) | [3] |
| SQ 35,091 | 1.0 | 0.012 (vs. U-46619) | [4] |
| BMS-180,291 | 4.0 | 0.021 (vs. U-46619) | [3] |
Experimental Protocols
Radioligand Binding Assay for TP Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the human thromboxane A₂ (TP) receptor.
Methodology:
-
Membrane Preparation: Human platelet membranes are prepared by differential centrifugation of platelet-rich plasma. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Binding Reaction: The binding assay is performed in a final volume of 250 µL containing platelet membranes, the radioligand [³H]-SQ 29,548 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled TP receptor antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Platelet Aggregation Assay
Objective: To evaluate the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 15 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Assay Procedure: A baseline light transmission is established. The test compound or vehicle is added to the PRP and incubated for a short period. An agonist, such as U-46619 (a stable TXA₂ mimetic), is then added to induce aggregation.
-
Data Recording: The change in light transmission, which corresponds to the extent of platelet aggregation, is recorded over time.
-
Data Analysis: The maximum aggregation response is measured. The IC₅₀ value is determined as the concentration of the test compound that causes a 50% inhibition of the maximal aggregation induced by the agonist.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of novel thromboxane receptor antagonists.
Caption: General workflow for thromboxane antagonist discovery.
References
- 1. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Interphenylene 7-oxabicyclo[2.2.1]heptane thromboxane A2 antagonists. Semicarbazone omega-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of Thromboxane Receptor Antagonists: A Technical Guide to the SQ 28,517 Series
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological targets of the SQ-series of compounds, with a primary focus on SQ 29,548, a potent and selective antagonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. Initial inquiries for "SQ 28,517" did not yield a specific compound, suggesting a likely typographical error. Given the chemical nomenclature and available research, this guide centers on the well-characterized SQ 29,548 and related compounds that share the common "SQ" designation from Squibb (now Bristol Myers Squibb).
The primary biological target of these compounds is the thromboxane A2 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and inflammation. This guide will detail the mechanism of action of these antagonists, present quantitative data on their binding affinities and inhibitory concentrations, and provide comprehensive experimental protocols for their characterization.
Core Biological Target: The Thromboxane A2 (TP) Receptor
The principal biological target for the SQ-series of compounds discussed herein is the Thromboxane A2 (TP) receptor. Thromboxane A2, a potent arachidonic acid metabolite, exerts its effects by binding to and activating the TP receptor, which leads to a cascade of intracellular signaling events.
Thromboxane A2 Receptor Signaling Pathway
Activation of the TP receptor by its endogenous ligand, TXA2, initiates signaling through multiple G-protein pathways, primarily Gq/11 and G12/13.
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key driver of cellular responses such as platelet shape change and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.
-
G12/13 Pathway: The TP receptor also couples to G12/13, which activates the small GTPase Rho. Rho, through its effector Rho-associated kinase (ROCK), plays a crucial role in Ca2+ sensitization of the contractile apparatus in smooth muscle cells and contributes to platelet shape change.
// Nodes TXA2 [label="Thromboxane A2", fillcolor="#FBBC05", fontcolor="#202124"]; TP_Receptor [label="TP Receptor", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1213 [label="G12/13", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Release [label="Intracellular Ca2+\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rho [label="Rho", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; ROCK [label="Rho-associated Kinase\n(ROCK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(Platelet Aggregation,\nVasoconstriction)", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TXA2 -> TP_Receptor [label=" Binds"]; TP_Receptor -> Gq11 [label=" Activates"]; TP_Receptor -> G1213 [label=" Activates"]; Gq11 -> PLC [label=" Activates"]; PLC -> PIP2 [label=" Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Release [label=" Triggers"]; DAG -> PKC [label=" Activates"]; Ca_Release -> PKC [label=" Co-activates"]; G1213 -> Rho [label=" Activates"]; Rho -> ROCK [label=" Activates"]; Ca_Release -> Cellular_Response; PKC -> Cellular_Response; ROCK -> Cellular_Response; } Thromboxane A2 Receptor Signaling Cascade
Quantitative Data on SQ-Series Compounds
The following table summarizes the available quantitative data for SQ 29,548 and related compounds, demonstrating their antagonistic activity at the TP receptor.
| Compound | Assay Type | Target | Species | Value | Reference |
| SQ 29,548 | Radioligand Binding | Recombinant TP Receptor | Human | Ki = 4.1 nM | [1] |
| SQ 29,548 | Platelet Aggregation | Washed Platelets | Human | IC50 = 0.06 µM | [1] |
| SQ 29,548 | Smooth Muscle Contraction | Tracheal, Arterial, Venous Smooth Muscle | Rat, Guinea Pig | KB = 0.5-1.7 nM | [1] |
| SQ 27,427 | Platelet Aggregation | Platelets | Human | Potent Inhibitor | [2] |
Selectivity Profile
SQ 29,548 is characterized as a highly selective antagonist for the TP receptor. Studies have shown that at concentrations effective for TP receptor blockade, it does not significantly affect responses to other vasoactive agents such as serotonin, histamine, norepinephrine, and angiotensin II.[3] Furthermore, it does not inhibit cyclooxygenase or thromboxane synthetase, nor does it alter platelet cyclic AMP levels, indicating its specific action at the receptor level.[4] Some evidence also suggests that SQ 29,548 may act as an inverse agonist at the TP receptor, reducing its basal activity in the absence of an agonist.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of SQ-series compounds.
Radioligand Binding Assay for TP Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the TP receptor.
// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_membranes [label="Prepare Membranes\n(e.g., from platelets or\nrecombinant cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate Membranes with\nRadioligand (e.g., [3H]SQ 29,548)\n& Unlabeled Competitor", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Bound from Free\nRadioligand (Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Quantify Bound\nRadioactivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data\n(Determine Ki)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prep_membranes; prep_membranes -> incubate; incubate -> separate; separate -> quantify; quantify -> analyze; analyze -> end; } Workflow for Radioligand Binding Assay
Methodology:
-
Membrane Preparation:
-
Isolate platelet membranes from human blood or utilize membranes from cells recombinantly expressing the human TP receptor.
-
Homogenize the cells or platelets in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548), and varying concentrations of the unlabeled test compound (e.g., SQ 29,548 or other potential antagonists).
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the amount of bound radioligand as a function of the unlabeled competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by a TP receptor agonist.
// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_prp [label="Prepare Platelet-Rich Plasma (PRP)\nfrom whole blood", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate_antagonist [label="Incubate PRP with\nTest Compound (e.g., SQ 29,548)\nor vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; add_agonist [label="Add TP Receptor Agonist\n(e.g., U46619 or Arachidonic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_aggregation [label="Measure Platelet Aggregation\n(Light Transmission Aggregometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze_data [label="Analyze Data\n(Determine IC50)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> prepare_prp; prepare_prp -> incubate_antagonist; incubate_antagonist -> add_agonist; add_agonist -> measure_aggregation; measure_aggregation -> analyze_data; analyze_data -> end; } Workflow for Platelet Aggregation Assay
Methodology (Light Transmission Aggregometry):
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed. PPP is used to set the 100% aggregation baseline.
-
-
Aggregation Measurement:
-
Place a cuvette containing PRP into a light transmission aggregometer and establish a baseline reading.
-
Add the test compound (e.g., SQ 29,548) at various concentrations to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a TP receptor agonist, such as U46619 (a stable TXA2 analog) or arachidonic acid.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The aggregometer records this change over time.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of the test compound.
-
Plot the percentage of inhibition of aggregation against the concentration of the test compound to determine the IC50 value.
-
Vascular Smooth Muscle Contraction Assay
This assay evaluates the ability of a compound to antagonize the contraction of vascular smooth muscle induced by a TP receptor agonist.
Methodology (Organ Bath Assay):
-
Tissue Preparation:
-
Isolate segments of vascular tissue, such as rat aorta or guinea pig trachea.
-
Cut the tissue into rings or strips and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Contraction Measurement:
-
Connect the tissue to a force transducer to measure isometric tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce contraction by adding a TP receptor agonist (e.g., U46619) to the organ bath.
-
Once a stable contraction is achieved, add the test compound (e.g., SQ 29,548) in a cumulative manner to generate a concentration-response curve for relaxation.
-
-
Data Analysis:
-
Measure the magnitude of contraction or relaxation in response to the agonist and antagonist.
-
Calculate the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. The pA2 value is a measure of the antagonist's potency.
-
Conclusion
The SQ-series of compounds, exemplified by SQ 29,548, are highly potent and selective antagonists of the thromboxane A2 (TP) receptor. Their primary biological effect is the competitive inhibition of TP receptor activation, thereby blocking the downstream signaling cascades that lead to platelet aggregation and smooth muscle contraction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and other novel TP receptor antagonists, which hold therapeutic potential in a range of cardiovascular and inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Effects of SQ 27,427, a thromboxane A2 receptor antagonist, in the human platelet and isolated smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of thromboxane receptor blocking effects of SQ 29548 in the feline pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inverse Agonism of SQ 29,548 and Ramatroban on Thromboxane A2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Isolation and Purification of SQ 28517 from Flexibacter sp. Fermentation Broth
This document provides a detailed methodology for the isolation and purification of the target compound SQ 28517 from the fermentation broth of Flexibacter sp. The protocol is designed for researchers, scientists, and drug development professionals engaged in natural product discovery and development.
Introduction
This compound is a secondary metabolite produced by the bacterium Flexibacter sp. with potential therapeutic applications.[1] Effective isolation and purification of this compound from the complex fermentation broth are critical for its characterization, preclinical, and clinical studies. Fermentation broths are complex mixtures containing the desired product, residual nutrients, biomass, and other metabolic byproducts.[2] This protocol outlines a multi-step strategy involving initial solid-phase extraction followed by a series of chromatographic separations to achieve high purity of this compound. The methodologies described are based on established techniques for the purification of similar bioactive compounds from microbial fermentations.[3][4]
Overall Workflow
The purification strategy for this compound involves a sequential process designed to remove impurities and enrich the target compound. The general workflow is depicted below.
Figure 1: Overall workflow for the isolation and purification of this compound.
Materials and Reagents
-
Fermentation broth of Flexibacter sp.
-
Diatomaceous earth (optional)
-
Amberlite XAD-16 resin or equivalent
-
Methanol (MeOH), HPLC grade
-
Acetone, technical grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (H₂O)
-
Trifluoroacetic acid (TFA)
-
Silica gel (60 Å, 230-400 mesh)
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC columns (analytical and preparative)
-
Rotary evaporator
-
Glass columns for gravity chromatography
-
Standard laboratory glassware and equipment
Experimental Protocols
The initial step aims to separate the microbial biomass and other suspended solids from the supernatant containing the dissolved this compound.
-
Centrifugation: Centrifuge the whole fermentation broth (e.g., 10 L) at 8,000 x g for 30 minutes at 4°C.
-
Filtration: Decant the supernatant and clarify it further by filtering through a pad of diatomaceous earth or a series of membrane filters (e.g., starting with 0.45 µm). This step is crucial to prevent clogging of the chromatography columns in subsequent stages.
This step captures the target compound and other organic molecules from the aqueous supernatant, effectively concentrating the sample.
-
Resin Preparation: Prepare a column with Amberlite XAD-16 resin. The resin should be thoroughly washed with methanol followed by deionized water to remove any preservatives and impurities.
-
Loading: Pass the clarified supernatant through the XAD-16 column at a slow flow rate (e.g., 2-3 bed volumes per hour).
-
Washing: After loading, wash the column with several bed volumes of deionized water to remove salts, sugars, and other polar, water-soluble impurities.
-
Elution: Elute the adsorbed compounds from the resin using a suitable organic solvent. A stepwise elution with increasing concentrations of methanol in water (e.g., 50% MeOH, 100% MeOH) or acetone can be effective. Collect the eluate in fractions.
The organic solvent from the elution step is removed to yield a crude extract.
-
Concentration: Combine the fractions from the elution step that show activity (if a bioassay is available) or contain the compound of interest (if a preliminary analytical method exists).
-
Evaporation: Concentrate the pooled fractions to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the compound.
-
Yield: Record the weight of the obtained crude extract.
This step provides the first level of chromatographic separation based on polarity.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate to 100%).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling: Pool the fractions containing the compound of interest based on the analysis. Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
The final purification step is performed using preparative RP-HPLC to achieve high purity.
-
Column and Mobile Phase: Use a preparative C18 column. The mobile phase will typically consist of a mixture of water and acetonitrile or methanol, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.
-
Method Development: First, develop an optimal separation method on an analytical scale to determine the ideal gradient and mobile phase composition.
-
Purification: Dissolve the semi-purified extract in the mobile phase and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from the analytical run.
-
Final Processing: Desalt the collected fraction if necessary (e.g., by solid-phase extraction) and evaporate the solvent to obtain the pure compound. Lyophilization can be used if the final solvent is primarily water.
-
Purity Assessment: Assess the purity of the final product using analytical HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables summarize hypothetical quantitative data from a representative purification process.
Table 1: Summary of Purification Steps for this compound from a 10 L Fermentation Broth
| Purification Step | Total Weight (g) | Purity of this compound (%) | Yield of this compound (%) | Purification Fold |
| Clarified Supernatant | N/A | 0.001 | 100 | 1 |
| Crude Extract (after SPE) | 15.0 | 0.5 | 90 | 500 |
| Silica Gel Pool | 1.2 | 25 | 75 | 25,000 |
| Preparative HPLC Pool | 0.15 | >98 | 60 | >98,000 |
Table 2: Chromatographic Conditions for HPLC Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 30 min | 30-70% B over 40 min |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Detection | UV at 220 nm and 254 nm | UV at 220 nm and 254 nm |
| Injection Volume | 20 µL | 2-5 mL |
Signaling Pathways and Logical Relationships
The logical flow of the purification process can be visualized as a decision-making tree, where the outcome of each step determines the parameters for the next.
Figure 2: Decision-making workflow for chromatographic separation.
This protocol provides a robust framework for the isolation and purification of this compound. The specific parameters, such as solvent ratios and gradient profiles, may require optimization based on the experimental results and the specific properties of this compound.
References
- 1. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Flexibacter sp. [webshop.dsmz.de]
- 2. Effect of fermentation broth and biosurfactants on mass transfer during liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fungal metabolites as cell wall active antifungals: fermentation, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fungal metabolites as cell wall active antifungals: fermentation, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of SQ 28517
Introduction
These application notes provide detailed protocols for the quantitative analysis of the hypothetical small molecule drug candidate, SQ 28517, in biological matrices. The methodologies described herein are based on common analytical techniques employed in pharmaceutical development and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. While specific information on "this compound" is not publicly available, these protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented as robust starting points for method development and validation.
Analytical Methods Overview
The quantification of small molecule drugs like this compound in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A widely used technique for the quantification of analytes in less complex matrices or at higher concentrations.[1] It offers good precision and linearity but may lack the sensitivity and selectivity required for trace-level analysis in complex biological fluids.
-
LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, specificity, and ability to analyze complex mixtures.[2][3][4] It is particularly suitable for determining low concentrations of drugs and their metabolites in biological matrices.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove interferences and concentrate the analyte before chromatographic analysis.[5] Solid-phase extraction is a widely used technique for cleaning up biological samples.[5][6]
Objective: To extract this compound from plasma and prepare it for HPLC-UV or LC-MS/MS analysis.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution (e.g., a structurally similar compound)
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. Spike 500 µL of plasma with the internal standard solution.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for analysis.
Experimental Workflow for Sample Analysis
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archimer.ifremer.fr [archimer.ifremer.fr]
- 3. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 样品制备_分析化学_样品制备实验方案-默克生命科学 [sigmaaldrich.cn]
- 6. Sample preparation for GC analysis of selected pesticides in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of SQ 28517
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 28517 is an acetyl derivative originating from the bacterium Flavobacterium sp. SC 12,154. Structurally, it possesses a cephem nucleus, which is characteristic of cephalosporin antibiotics, a major class of β-lactam antimicrobial agents. This structural feature strongly suggests that this compound functions by inhibiting bacterial cell wall synthesis. While preliminary information indicates that this compound exhibits weak antibacterial activity, detailed quantitative data on its efficacy against specific microbial strains is not widely available in published literature.
These application notes provide a generalized framework and detailed protocols for conducting antimicrobial susceptibility testing (AST) to evaluate the in vitro activity of this compound. The methodologies described herein are based on established standards for AST and can be adapted to test this compound against a panel of relevant bacterial pathogens.
Data Presentation
Comprehensive antimicrobial susceptibility testing of this compound would yield quantitative data, primarily in the form of Minimum Inhibitory Concentrations (MICs). This data should be organized into clear, structured tables for straightforward comparison and analysis. Below are template tables that can be populated with experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Streptococcus pneumoniae | 49619 | ||
| Bacillus subtilis | 6633 | ||
| [Other relevant strains] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Klebsiella pneumoniae | 700603 | ||
| Acinetobacter baumannii | 19606 | ||
| [Other relevant strains] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the MIC of an antimicrobial agent.
a. Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., from ATCC)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
b. Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well microtiter plate. The typical concentration range to test for a new compound might be from 256 µg/mL down to 0.06 µg/mL.
-
Leave one well per row as a growth control (no drug) and one well as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the sterility control).
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.
a. Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
b. Protocol:
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Aseptically apply the this compound-impregnated disks to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data, which is currently unavailable for this compound.
-
Visualizations
Signaling Pathway and Experimental Workflows
As this compound is a β-lactam antibiotic, its presumed mechanism of action involves the inhibition of bacterial cell wall synthesis. The following diagram illustrates this general pathway.
Caption: Presumed mechanism of action for this compound.
The following diagram illustrates the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Application Notes and Protocols for the Study of 7-Formamidocephalosporins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of 7-formamidocephalosporins. These compounds are a class of β-lactam antibiotics that exhibit broad-spectrum antibacterial activity and stability against β-lactamases. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of key processes to facilitate research and development in this area.
Synthesis of 7-Formamidocephalosporins
The synthesis of 7-formamidocephalosporins can be achieved through a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). The key transformation involves the introduction of a formamido group at the 7-amino position.
Protocol: Synthesis of 7-Formamidocephalosporanic Acid
This protocol outlines a general procedure for the synthesis of the core structure. Specific modifications to the C-3 side chain can be performed prior to or after the formylation step.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
(2,2,2-trichloroethoxy)carbonyl chloride
-
Ammonia solution
-
Formic acid
-
Acetic anhydride
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Protection of the 7-amino group: Suspend 7-ACA in a mixture of anhydrous DCM and DMF. Cool the mixture to 0°C and add (2,2,2-trichloroethoxy)carbonyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC).
-
Introduction of the 7α-amino group: Treat the protected 7-ACA with an ammonia solution. This step introduces the amino group that will be subsequently formylated.
-
Formylation: React the 7α-amino intermediate with a mixture of formic acid and acetic anhydride. This reaction should be carried out at a controlled temperature to ensure selective formylation.
-
Deprotection: Remove the (2,2,2-trichloroethoxy)carbonyl protecting group using zinc dust in the presence of hydrochloric acid.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the structure of the final product using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Expected Yield: The overall yield for this multi-step synthesis can vary depending on the specific reaction conditions and the scale of the reaction, but yields in the range of 30-50% have been reported for analogous preparations.
Characterization of 7-Formamidocephalosporins
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Spectroscopic Analysis
Table 1: Representative Spectroscopic Data for a 7-Formamidocephalosporin Derivative
| Technique | Parameter | Expected Value/Observation |
| IR (KBr, cm⁻¹) | Carbonyl (β-lactam) | ~1770 |
| Carbonyl (ester) | ~1730 | |
| Amide I (formamido) | ~1680 | |
| N-H stretch | ~3300 | |
| ¹H NMR (DMSO-d₆, δ ppm) | H-6 | ~5.2 (d, J ≈ 5 Hz) |
| H-7 | ~5.8 (dd, J ≈ 5, 8 Hz) | |
| Formyl proton | ~8.1 (s) | |
| NH (formamido) | ~9.0 (d, J ≈ 8 Hz) | |
| C-2 CH₂ | ~3.5 (ABq) | |
| C-3 CH₂OAc | ~4.8 (ABq) | |
| OAc CH₃ | ~2.0 (s) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | C-8 (β-lactam C=O) | ~165 |
| C-9 (ester C=O) | ~170 | |
| Formyl C=O | ~162 | |
| C-6 | ~58 | |
| C-7 | ~60 | |
| C-2 | ~25 | |
| C-3 | ~63 | |
| Mass Spec. (ESI-MS) | [M+H]⁺ | Calculated m/z for the specific derivative |
| Fragmentation | Loss of the C-3 side chain, cleavage of the β-lactam ring |
Note: The exact chemical shifts and coupling constants will vary depending on the specific substituents on the cephalosporin scaffold.
Protocol: NMR and Mass Spectrometry Analysis
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum.
-
Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
ESI-MS Analysis: Infuse the sample solution into an electrospray ionization mass spectrometer and acquire the mass spectrum in positive ion mode.
Biological Evaluation: Antimicrobial Activity
The primary biological evaluation of 7-formamidocephalosporins involves determining their antimicrobial activity against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter.
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution[1][2]
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
7-Formamidocephalosporin compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Antibiotic Dilution: Prepare a series of two-fold serial dilutions of the 7-formamidocephalosporin compound in MHB in the 96-well plate. The concentration range should be chosen to encompass the expected MIC value.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[1] This can be determined visually or by measuring the optical density at 600 nm.
Table 2: Hypothetical MIC Values for a Novel 7-Formamidocephalosporin
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 2 |
| Staphylococcus aureus ATCC 29213 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | 8 |
| β-lactamase producing E. coli | 4 |
Mechanism of Action Studies
The primary mechanism of action of β-lactam antibiotics, including cephalosporins, is the inhibition of bacterial cell wall synthesis.[2][3][4] This occurs through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[3]
Inhibition of Bacterial Cell Wall Synthesis
The formamido group at the 7α-position is thought to confer stability against β-lactamases, enzymes produced by some bacteria that inactivate β-lactam antibiotics.
Caption: General experimental workflow for the synthesis and evaluation of 7-formamidocephalosporins.
Caption: Mechanism of action of 7-formamidocephalosporins, highlighting PBP inhibition and β-lactamase stability.
Protocol: β-Lactamase Stability Assay
Materials:
-
Nitrocefin (a chromogenic β-lactam substrate)
-
β-lactamase enzyme solution
-
7-Formamidocephalosporin compound
-
Phosphate buffer (pH 7.0)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Solutions: Prepare a solution of nitrocefin in phosphate buffer. Prepare solutions of the 7-formamidocephalosporin at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the β-lactamase solution to the phosphate buffer.
-
Inhibition Assay: Add the 7-formamidocephalosporin solutions to the wells containing the enzyme and pre-incubate for a short period.
-
Substrate Addition: Add the nitrocefin solution to all wells to start the reaction.
-
Measurement: Measure the rate of hydrolysis of nitrocefin by monitoring the change in absorbance at 486 nm over time. A lower rate of hydrolysis in the presence of the 7-formamidocephalosporin indicates stability against the β-lactamase.
-
Data Analysis: Calculate the percentage of β-lactamase inhibition for each concentration of the test compound.
References
SQ 28517 as a Reference Standard in Antibiotic Research
Application Notes and Protocols
Introduction
SQ 28517 is a naturally occurring 7α-formamidocephalosporin isolated from the fermentation of Flavobacterium sp. SC 12,154.[1][2] As a member of the cephalosporin class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] Although it exhibits weak antibacterial activity, its unique structure, featuring a 7α-formamido group, makes it a valuable reference standard for specific research applications. These include studies on the structure-activity relationships of cephalosporins, the investigation of β-lactamase stability, and as an analytical marker for the identification of related compounds.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in a research laboratory setting.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is presented below. This data is essential for its proper handling, storage, and application as a reference standard.
Table 1: Physicochemical Properties of this compound
| Property | Value/Range | Source |
| CAS Number | 92131-67-4 | Vulcanchem |
| Molecular Formula | C36H56N12O14S | Vulcanchem |
| Molecular Weight | 913 g/mol | Vulcanchem |
| Appearance | Hygroscopic colorless powder | Vulcanchem |
| Solubility | >50 mg/mL in aqueous buffers (pH 6-8) | Vulcanchem |
| Stability | pH-dependent degradation (stable at pH 5-7) | Vulcanchem |
| pKa | 3.1 (carboxyl), 8.9 (amino) | Vulcanchem |
| Optical Rotation | [α]D25 +47° (c=1, H2O) | Vulcanchem |
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentrations - MIC)
| Organism | MIC (μg/mL) | Source |
| Escherichia coli | 0.78-3.12 | Vulcanchem |
| Klebsiella pneumoniae | 1.56-6.25 | Vulcanchem |
| Pseudomonas aeruginosa | 12.5-25.0 | Vulcanchem |
| Salmonella typhimurium | 3.12-12.5 | Vulcanchem |
Experimental Protocols
Preparation of Stock Solutions
Purpose: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound reference standard
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile membrane filters (0.22 µm) and syringes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolve the powder in a suitable volume of sterile, purified water to achieve a desired stock concentration (e.g., 1024 µg/mL).
-
Gently vortex the solution until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile membrane filter into a sterile container.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots with the compound name, concentration, date of preparation, and store under appropriate conditions.
Storage and Stability:
-
Store the stock solution aliquots at -20°C or below for long-term storage.
-
Based on its pH-dependent stability, ensure that any buffers used for dilution maintain a pH between 5 and 7.[1]
-
Avoid prolonged exposure to light.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
Purpose: To determine the MIC of this compound against a specific bacterial strain using the broth microdilution method, following general CLSI guidelines.
Materials:
-
This compound stock solution (e.g., 1024 µg/mL)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound to be tested (e.g., 64 µg/mL, prepared from the stock solution) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Prepare the bacterial inoculum by adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB according to CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Penicillin-Binding Protein (PBP) Inhibition Assay (Competitive Binding)
Purpose: To assess the ability of this compound to inhibit the binding of a fluorescently labeled penicillin to bacterial PBPs.
Materials:
-
This compound stock solution
-
Bacterial membrane preparation containing PBPs
-
Bocillin™ FL (fluorescently labeled penicillin) or a similar fluorescent probe
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE equipment (gels, running buffer, loading dye)
-
Fluorescence gel scanner
Protocol:
-
Prepare serial dilutions of this compound in the incubation buffer to create a range of concentrations to be tested.
-
In microcentrifuge tubes, mix the bacterial membrane preparation with the different concentrations of this compound. Include a control with no this compound.
-
Incubate the mixtures for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.
-
Add a fixed, non-saturating concentration of Bocillin™ FL to each tube and incubate for a further 10-15 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading dye.
-
Heat the samples at 100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
After electrophoresis, visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
The inhibition of the fluorescent signal at specific PBP bands in the presence of this compound indicates binding and inhibition. The intensity of the bands will be inversely proportional to the concentration of this compound.
Visualizations
Caption: Mechanism of action of this compound via PBP inhibition.
Caption: Workflow for MIC determination by broth microdilution.
References
Unraveling the Bioactivity of SQ 28517: Application Notes and Protocols for Cell-Based Evaluation
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the comprehensive evaluation of novel chemical entities is paramount. This document provides detailed application notes and protocols for a suite of cell-based assays designed to elucidate the biological activity of the compound designated as SQ 28517. These methodologies are tailored for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential therapeutic agents.
The following sections will detail experimental workflows, data presentation strategies, and visual representations of key cellular pathways and processes pertinent to the investigation of this compound.
Introduction to this compound
Currently, publicly available scientific literature and chemical databases do not contain information regarding a compound with the specific identifier "this compound." The following protocols are therefore based on a generalized approach to characterizing an unknown compound's effects on fundamental cellular processes. Researchers should adapt these methods based on any preliminary data or hypotheses regarding the compound's mechanism of action.
I. Cell Viability and Cytotoxicity Assays
A primary step in characterizing a new compound is to determine its effect on cell viability and to identify its cytotoxic potential. These assays are crucial for establishing a therapeutic window and understanding the dose-dependent effects of this compound.
A. MTS Assay for Cell Viability
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of this compound (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.22 | 97.6 |
| 1 | 1.15 | 92.0 |
| 10 | 0.85 | 68.0 |
| 100 | 0.30 | 24.0 |
Workflow for MTS Assay:
Caption: Workflow of the MTS cell viability assay.
II. Apoptosis Assays
To determine if the cytotoxic effects of this compound are mediated through programmed cell death, apoptosis assays are essential.
A. Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTS assay protocol.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) based on initial cytotoxicity data.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate) to assess specific caspase activity.
Data Presentation:
| Concentration of this compound (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 1500 | 1.0 |
| 0.1 | 1650 | 1.1 |
| 1 | 2250 | 1.5 |
| 10 | 7500 | 5.0 |
| 100 | 12000 | 8.0 |
Apoptosis Signaling Pathway:
Caption: Simplified intrinsic apoptosis signaling pathway.
III. Cell Migration Assay
Should the intended application of this compound involve processes like wound healing or cancer metastasis, evaluating its effect on cell migration is critical.
A. Wound Healing (Scratch) Assay
This is a straightforward method to study directional cell migration in vitro.
Experimental Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells and then add a fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Data Presentation:
| Time (hours) | Vehicle Control (% Closure) | This compound (1 µM) (% Closure) | This compound (10 µM) (% Closure) |
| 0 | 0 | 0 | 0 |
| 12 | 25 | 15 | 5 |
| 24 | 55 | 30 | 10 |
| 48 | 95 | 50 | 18 |
Workflow for Wound Healing Assay:
Caption: Workflow of the wound healing (scratch) assay.
Conclusion
The protocols outlined in these application notes provide a foundational framework for the initial cell-based characterization of the compound this compound. The selection of specific cell lines and assay endpoints should be guided by the therapeutic context and any existing knowledge of the compound's biological target. Rigorous data analysis and careful interpretation are essential for advancing our understanding of this compound's pharmacological profile.
Application Notes and Protocols for the Derivatization of SQ 29,548, a Thromboxane A2 Receptor Antagonist, for Improved Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the derivatization of SQ 29,548, a potent and selective thromboxane A2 (TP) receptor antagonist. The original user query referenced "SQ 28517"; however, extensive database searches suggest this may be a typographical error, as SQ 29,548 is a well-characterized compound in the same class developed by Squibb. These notes will, therefore, focus on SQ 29,548 as a representative scaffold for designing novel analogs with potentially enhanced therapeutic properties.
Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in cardiovascular diseases.[1] Antagonism of its receptor, the TP receptor, is a key therapeutic strategy. SQ 29,548, with its high affinity and selectivity, serves as an excellent starting point for further drug development.[2] The derivatization strategies outlined below are aimed at improving key pharmacological parameters such as potency, selectivity, and pharmacokinetic profile.
Molecular Profile of SQ 29,548
| Parameter | Value | Reference |
| IUPAC Name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | [3] |
| Molecular Formula | C21H29N3O4 | [4] |
| Molecular Weight | 387.5 g/mol | [4] |
| CAS Number | 98672-91-4 | [4] |
| Ki (TP Receptor) | 4.1 nM | [2] |
| IC50 (U-46619-induced platelet aggregation) | 0.06 µM | [2] |
Derivatization Strategies for Improved Activity
The structure of SQ 29,548 offers several key regions for chemical modification to enhance its biological activity. The core scaffold consists of a 7-oxabicyclo[2.2.1]heptane moiety, a heptenoic acid side chain, and a phenylaminocarbonylhydrazinylmethyl side chain. Structure-activity relationship (SAR) studies on this class of compounds provide a rational basis for derivatization.
Modification of the Heptenoic Acid Side Chain
The carboxylic acid group is crucial for activity, likely interacting with a key residue in the TP receptor.
-
Esterification: Conversion of the carboxylic acid to various esters can improve cell permeability and potentially act as a prodrug strategy. Esters can be designed to be cleaved by intracellular esterases, releasing the active carboxylic acid.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, may lead to altered binding interactions and improved pharmacokinetic properties.
-
Chain Length and Unsaturation: The length and degree of unsaturation of the heptenoic acid chain can be varied. Shortening or lengthening the chain, or altering the position and geometry of the double bond, can fine-tune the positioning of the acidic head group within the receptor binding pocket.
Modification of the Phenylamino Side Chain
This portion of the molecule contributes to the overall lipophilicity and can be modified to explore additional binding interactions.
-
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring can modulate the electronic properties and steric bulk of this moiety. This can influence binding affinity and selectivity.
-
Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) can explore different binding pockets and potentially improve properties like solubility.
-
Modification of the Hydrazinyl Carbonyl Linker: The linker connecting the phenylamino group to the bicyclic core can be altered. For example, replacing the hydrazinyl group with other functionalities or changing the carbonyl to a thiocarbonyl could impact the compound's conformation and hydrogen bonding capacity.
Modification of the 7-Oxabicyclo[2.2.1]heptane Core
The rigid bicyclic core serves as a scaffold to orient the two side chains. While modifications here are more synthetically challenging, they can have a profound impact on activity.
-
Substitution on the Bicyclic Ring: Introducing small alkyl or halogen substituents on the bicyclic core can influence its conformation and interaction with the receptor.
-
Bioisosteric Replacement of the Oxygen Bridge: Replacing the oxygen atom in the bridge with other heteroatoms (e.g., sulfur, nitrogen) or a methylene group would significantly alter the geometry and electronic properties of the scaffold.
Experimental Protocols
Protocol 1: Representative Synthesis of a 7-Oxabicyclo[2.2.1]heptane Core
The 7-oxabicyclo[2.2.1]heptane core is a common feature in many thromboxane receptor antagonists and is typically synthesized via a Diels-Alder reaction between furan and a suitable dienophile.[5][6]
Materials:
-
Furan
-
Maleic anhydride
-
Lewis acid catalyst (e.g., Boron trifluoride-diethyl ether complex)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleic anhydride in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst (e.g., a catalytic amount of boron trifluoride-diethyl ether complex) to the stirred solution.
-
Add furan dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude endo-adduct.
-
The crude product can be purified by recrystallization or column chromatography.
This is a general procedure for the core synthesis. The specific synthesis of SQ 29,548 would involve further elaboration of this core structure.
Protocol 2: In Vitro Platelet Aggregation Assay
This assay measures the ability of derivatized compounds to inhibit platelet aggregation induced by a thromboxane A2 mimetic, U-46619.
Materials:
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium citrate solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
U-46619 (thromboxane A2 agonist)
-
Test compounds (derivatives of SQ 29,548) dissolved in a suitable solvent (e.g., DMSO)
-
Saline solution
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a small stir bar.
-
Incubate the cuvette at 37 °C for 5 minutes in the aggregometer.
-
Add 5 µL of the test compound solution (or vehicle control) and incubate for an additional 2 minutes.
-
Initiate aggregation by adding 50 µL of U-46619 solution to achieve a final concentration that induces submaximal aggregation (typically in the low micromolar range).
-
Record the change in light transmittance for at least 5 minutes. An increase in light transmittance indicates platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).
-
Determine the IC50 value for each test compound by plotting the percentage of inhibition of aggregation against the logarithm of the compound concentration.
-
Protocol 3: Thromboxane A2 Receptor Binding Assay
This assay determines the affinity of the derivatized compounds for the TP receptor by measuring their ability to displace a radiolabeled ligand, such as [3H]-SQ 29,548.
Materials:
-
Human platelet membranes (prepared from outdated platelet concentrates)
-
[3H]-SQ 29,548 (radioligand)
-
Test compounds (derivatives of SQ 29,548)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Assay Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Binding buffer
-
Test compound at various concentrations (or vehicle for total binding, and a high concentration of unlabeled SQ 29,548 for non-specific binding).
-
[3H]-SQ 29,548 at a concentration near its Kd (e.g., 1-5 nM).
-
Human platelet membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for each test compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).
-
Visualizations
Caption: Experimental workflow for derivatization and evaluation.
Caption: Thromboxane A2 signaling pathway in platelets.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (5Z)-7-((1S,2R,3R,4R)-3-((2-((Phenylamino)carbonyl)hydrazinyl)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid | C21H29N3O4 | CID 5311448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SQ 29,548 - Cayman Chemical [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives | Semantic Scholar [semanticscholar.org]
- 6. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Evaluation of SQ 28517 Against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ 28517 is identified as an acetyl derivative from Flavobacterium sp. SC 12,154, which has been noted for its weak antibacterial activity. Due to the limited publicly available data on the in vitro efficacy of this compound, these application notes provide a comprehensive suite of standardized protocols for the systematic evaluation of its antibacterial properties. The following methodologies are fundamental in preclinical antimicrobial research and are designed to enable researchers to generate robust and reproducible data for novel compounds such as this compound. These protocols detail the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), susceptibility via disc diffusion, and the time-dependent killing kinetics of the compound.
Data Presentation: Hypothetical In Vitro Activity of this compound
The following tables are provided as templates for the presentation of quantitative data obtained from the described experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | 128 |
| Enterococcus faecalis | Gram-positive | 29212 | 256 |
| Escherichia coli | Gram-negative | 25922 | >512 |
| Pseudomonas aeruginosa | Gram-negative | 27853 | >512 |
| Klebsiella pneumoniae | Gram-negative | 700603 | >512 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 128 | 512 | 4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 256 | >512 | >2 | Bacteriostatic |
Table 3: Disc Diffusion Susceptibility Testing of this compound.
| Bacterial Strain | ATCC Number | This compound Disc Content (µg) | Zone of Inhibition (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus | 29213 | 30 | 10 | Resistant |
| Escherichia coli | 25922 | 30 | 0 | Resistant |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[3] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Controls: Include a positive control (broth and inoculum, no drug) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity.[1][2]
Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[3][4] This assay is performed as a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).[3]
-
Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each clear well onto a separate MHA plate.
-
Spreading: Evenly spread the aliquot over the surface of the agar.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of this compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/well, the MBC plate should have ≤10 colonies).[5][6] An agent is considered bactericidal if the MBC is no more than four times the MIC.[4]
Disc Diffusion Susceptibility Testing
Principle: This qualitative method, based on the Kirby-Bauer test, determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.[7]
Materials:
-
Sterile filter paper discs (6 mm)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Ruler or calipers
-
Incubator (35 ± 2°C)
Protocol:
-
Disc Preparation: Aseptically impregnate sterile filter paper discs with a known amount of this compound (e.g., 30 µ g/disc ). Allow the discs to dry completely.
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disc Application: Place the this compound-impregnated discs onto the inoculated agar surface. Gently press each disc to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized interpretive charts (which would need to be established for a new compound).[7]
Time-Kill Curve Assay
Principle: A time-kill assay measures the rate of bacterial killing by an antimicrobial agent over time.[8] This dynamic assessment helps to differentiate between bactericidal and bacteriostatic effects and can reveal concentration-dependent killing.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
MHA plates
-
Sterile PBS for serial dilutions
Protocol:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and incubate until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).[8] Dilute this culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Controls: Include a growth control flask with no this compound.
-
Incubation and Sampling: Incubate all flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[8]
-
Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile PBS. Plate a specific volume of each dilution onto MHA plates.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies on plates with 30-300 colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[8]
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. asm.org [asm.org]
- 8. benchchem.com [benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of SQ 28517
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of SQ 28517, a monobactam compound. The method utilizes a C18 column with UV detection, providing excellent sensitivity, linearity, and precision. This protocol is suitable for the analysis of this compound in bulk drug substances and for in-process monitoring during drug development.
Introduction
This compound is a monocyclic β-lactam (azetidinone) derivative with potential therapeutic applications.[1][2] Accurate and reliable analytical methods are crucial for its characterization, stability testing, and quality control. High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of β-lactam antibiotics due to its high resolution and sensitivity.[3] This document provides a detailed protocol for the determination of this compound using an isocratic RP-HPLC method. The described method is based on established analytical approaches for similar monobactam antibiotics.[4][5][6]
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., Zorbax Rx-C18, 250 mm x 4.6 mm, 5 µm)[4]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium acetate and phosphoric acid
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Zorbax Rx-C18, 250 mm x 4.6 mm, 5 µm particle size[4] |
| Mobile Phase | Isocratic elution with a mixture of 0.05 M Ammonium Acetate buffer (pH 4.5, adjusted with phosphoric acid) and Acetonitrile (70:30, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
| Retention Time | Approximately 6.5 minutes |
Method Validation
The developed method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness. A summary of the validation data is presented in Table 2.
Table 2: Summary of Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from blank or placebo |
Protocols
1. Preparation of Mobile Phase (0.05 M Ammonium Acetate, pH 4.5)
-
Weigh 3.85 g of ammonium acetate and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH of the solution to 4.5 using dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the ammonium acetate buffer and acetonitrile in a 70:30 (v/v) ratio.
-
Degas the mobile phase by sonication or helium sparging before use.
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.
-
This stock solution should be stored at 2-8 °C when not in use.
3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in a similar manner.
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the QC samples and the test samples.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the test samples using the regression equation from the calibration curve.
System Suitability
To ensure the performance of the chromatographic system, perform system suitability tests before each analytical run. The acceptance criteria are provided in Table 3.
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard solution) |
Experimental Workflow and Data Analysis
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Derivatisation methods for trace-level quantification of B-lactam antibiotics using HPLC : Middlesex University Research Repository [repository.mdx.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for Natural Product Screening Utilizing a Prostaglandin E2 Receptor 4 (EP4) Antagonist
Topic: Applying a Selective EP4 Receptor Antagonist in Natural Product Screening
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is a well-validated therapeutic target for inflammatory diseases and certain cancers. Activation of the EP4 receptor by its endogenous ligand PGE2 primarily leads to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. Antagonists of the EP4 receptor have demonstrated significant therapeutic potential by blocking these downstream effects.
These application notes provide a comprehensive guide for utilizing a selective EP4 receptor antagonist in natural product screening campaigns to identify novel anti-inflammatory or anti-cancer lead compounds. The protocols detailed below describe the necessary assays to identify and characterize natural products that modulate the PGE2-EP4 signaling axis. For the purpose of these notes, we will refer to a representative selective EP4 antagonist.
Data Presentation
The following tables summarize key quantitative data for the interaction of the endogenous ligand (PGE2) and a representative selective antagonist with the human EP4 receptor. This data is crucial for designing and interpreting screening experiments.
Table 1: Ligand Binding Affinity Data for the Human EP4 Receptor
| Compound | Radioligand | Ki (nM) | Receptor Source |
| PGE2 | [3H]-PGE2 | 1.5 | Recombinant human EP4 expressed in HEK293 cells |
| Selective EP4 Antagonist | [3H]-PGE2 | 2.8 | Recombinant human EP4 expressed in HEK293 cells |
Table 2: Functional Potency Data at the Human EP4 Receptor
| Compound | Assay Type | Endpoint | IC50 / EC50 (nM) | Cell Line |
| PGE2 | cAMP Accumulation | cAMP Production | 0.8 | HEK293 cells expressing human EP4 |
| Selective EP4 Antagonist | cAMP Accumulation (inhibition of 10 nM PGE2) | cAMP Production | 5.2 | HEK293 cells expressing human EP4 |
Signaling Pathway
The binding of PGE2 to the EP4 receptor initiates a signaling cascade that is a primary target for screening new antagonists. The diagram below illustrates this pathway.
Caption: PGE2-EP4 Receptor Signaling Pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to identify natural product extracts or pure compounds that inhibit the binding of a radiolabeled ligand to the EP4 receptor.
Materials:
-
HEK293 cell membranes expressing the human EP4 receptor
-
[3H]-PGE2 (specific activity ~150-200 Ci/mmol)
-
Selective EP4 antagonist (for non-specific binding determination)
-
Natural product library (extracts or pure compounds)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl
-
96-well filter plates (GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Plate Preparation: Pre-treat the 96-well filter plates with 0.5% polyethyleneimine (PEI) for 30 minutes at room temperature, then wash three times with Wash Buffer.
-
Assay Setup: In each well of the filter plate, add the following in order:
-
25 µL of Binding Buffer (for total binding) or 25 µL of a high concentration of selective EP4 antagonist (e.g., 10 µM, for non-specific binding) or 25 µL of the natural product sample.
-
25 µL of [3H]-PGE2 diluted in Binding Buffer to a final concentration of 1 nM.
-
50 µL of EP4 receptor membranes diluted in Binding Buffer (typically 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each natural product sample.
Cell-Based cAMP Accumulation Assay
This functional assay measures the ability of natural products to inhibit PGE2-induced cyclic AMP (cAMP) production in cells expressing the EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PGE2
-
Selective EP4 antagonist (as a positive control)
-
Natural product library
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Protocol:
-
Cell Plating: Seed the EP4-expressing HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Remove the cell culture medium and add 10 µL of Assay Buffer containing the natural product samples or control compounds (selective EP4 antagonist). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 10 µL of Assay Buffer containing PGE2 at a final concentration equal to its EC80 (e.g., 10 nM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Determine the IC50 values for the natural products that inhibit PGE2-induced cAMP production.
Experimental Workflow and Hit Validation
A systematic workflow is essential for the successful identification and validation of active natural products.
Caption: Natural Product Screening and Hit Validation Workflow.
Troubleshooting & Optimization
Technical Support Center: Enhancing SQ 28517 Production in Flavobacterium Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the secondary metabolite SQ 28517 from Flavobacterium cultures.
Frequently Asked Questions (FAQs)
Q1: My Flavobacterium culture is growing well, but the yield of this compound is low. What are the potential causes?
A1: Low yield of a secondary metabolite despite good cell growth is a common issue. Secondary metabolism is often triggered by specific environmental cues or nutrient limitations and is not always directly correlated with biomass production. Potential causes include:
-
Suboptimal Culture Medium: The composition of your medium may favor primary metabolism (growth) over secondary metabolism (this compound production).
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Incorrect Incubation Conditions: Factors such as temperature, pH, and aeration play a crucial role in triggering the biosynthetic pathways for secondary metabolites.
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Timing of Harvest: The production of this compound may be growth-phase dependent. Harvesting too early or too late can result in a lower yield.
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Lack of Precursor Molecules: The biosynthesis of this compound may require specific precursor molecules that are limited in your current medium.
-
Absence of Inducing Factors: Some secondary metabolite production is induced by specific signaling molecules or stress factors that may be absent in a pure culture environment.
Q2: What are the key components of a culture medium that can be optimized to improve this compound yield?
A2: The composition of the culture medium is a critical factor influencing secondary metabolite production. Key components to consider for optimization include:
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Carbon Source: The type and concentration of the carbon source can significantly impact yield. While some carbohydrates may promote rapid growth, others might be more effective at inducing secondary metabolism.
-
Nitrogen Source: The ratio of carbon to nitrogen is a well-known factor in regulating secondary metabolite production. Experimenting with different nitrogen sources (e.g., peptone, yeast extract, ammonium salts) and their concentrations is recommended.
-
Phosphate Levels: Phosphate concentration can also be a regulatory factor. High phosphate levels sometimes suppress the production of secondary metabolites.
-
Trace Elements: Minerals and trace elements are often cofactors for the enzymes involved in the biosynthetic pathway of this compound. Ensuring these are not limiting is important.
Q3: Can co-culturing Flavobacterium with other microorganisms enhance the production of this compound?
A3: Yes, co-culturing can be a powerful strategy to induce or enhance the production of secondary metabolites.[1] Interspecies interactions can trigger "silent" or poorly expressed biosynthetic gene clusters.[1][2] By mimicking a more natural microbial community, the competition or communication between different species can lead to the production of novel or higher quantities of compounds like this compound.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent Yield of this compound Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Variability in Inoculum | Standardize the age and density of the inoculum. | Protocol 1: Standardized Inoculum Preparation |
| Inconsistent Media Preparation | Ensure precise measurement and thorough mixing of all media components. Prepare a large batch of media for multiple experiments if possible. | Review and strictly adhere to the media preparation protocol. |
| Fluctuations in Incubation Conditions | Calibrate and monitor incubator settings (temperature, shaking speed) regularly. | Use a calibrated thermometer and tachometer to verify incubator settings. |
Problem 2: Low or No Production of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Suboptimal Media Composition | Systematically vary the concentrations of key media components (carbon, nitrogen, phosphate) using a design of experiments (DoE) approach. | Protocol 2: Media Optimization Using One-Factor-at-a-Time (OFAT) |
| Inappropriate Physical Parameters | Optimize temperature, pH, and aeration. | Protocol 3: Optimization of Physical Culture Parameters |
| Lack of Precursors | Supplement the culture medium with potential precursor molecules based on the predicted biosynthetic pathway of this compound. | This is highly dependent on the specific structure of this compound. A literature search for the biosynthesis of similar compounds is recommended. |
| Silent Biosynthetic Gene Cluster | Attempt to induce the gene cluster through co-culture or by adding potential elicitors. | Protocol 4: Co-culture with a Known Inducer Strain |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Streak a fresh plate of Flavobacterium from a frozen stock onto an appropriate agar medium (e.g., R2A agar).[3]
-
Incubate at the optimal growth temperature (e.g., 30°C) until single colonies are well-formed.[3]
-
Select a single, well-isolated colony to inoculate a starter culture in a liquid medium (e.g., Tryptic Soy Broth).
-
Grow the starter culture to a specific optical density (OD) at 600 nm, typically in the mid-logarithmic phase of growth.
-
Use this standardized starter culture to inoculate your production cultures at a consistent volumetric ratio (e.g., 2% v/v).
Protocol 2: Media Optimization Using One-Factor-at-a-Time (OFAT)
-
Prepare a baseline production medium.
-
Identify key media components to optimize (e.g., glucose, peptone, K₂HPO₄).
-
For each component, create a series of media with varying concentrations while keeping all other components constant.
-
Inoculate each medium with a standardized inoculum.
-
Culture under standard conditions and measure the yield of this compound at a fixed time point.
-
Plot the yield against the concentration of the varied component to determine the optimal concentration.
-
Repeat for each component.
Protocol 3: Optimization of Physical Culture Parameters
-
Using the optimized medium from Protocol 2, set up a series of parallel cultures.
-
Temperature Optimization: Incubate cultures at a range of temperatures (e.g., 25°C, 30°C, 37°C).
-
pH Optimization: Adjust the initial pH of the medium to different values (e.g., 6.0, 7.0, 8.0) using appropriate buffers.
-
Aeration Optimization: Vary the shaking speed of the incubator (e.g., 150 rpm, 200 rpm, 250 rpm) or the volume of medium in the flask to alter the surface area-to-volume ratio.
-
Measure the yield of this compound from each condition to identify the optimal physical parameters.
Protocol 4: Co-culture with a Known Inducer Strain
-
Select an appropriate co-culture partner. A common approach is to use a strain isolated from the same environment as the Flavobacterium or a known inducer of secondary metabolism like Bacillus subtilis.
-
Prepare standardized inocula of both Flavobacterium and the partner strain.
-
Inoculate the production medium with both strains simultaneously. Experiment with different inoculation ratios (e.g., 1:1, 1:10, 10:1 of Flavobacterium to the partner strain).
-
As a control, inoculate separate cultures with only Flavobacterium and only the partner strain.
-
Monitor the production of this compound over time and compare the co-culture yield to the monoculture controls.
Data Presentation
Table 1: Example of Media Optimization Data for this compound Production
| Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | This compound Yield (mg/L) |
| Glucose | Peptone | 15.2 ± 1.3 |
| Sucrose | Peptone | 22.8 ± 2.1 |
| Maltose | Peptone | 18.5 ± 1.7 |
| Glucose | Yeast Extract | 12.1 ± 1.1 |
| Glucose | Ammonium Sulfate | 5.6 ± 0.8 |
Table 2: Example of Physical Parameter Optimization Data for this compound Production
| Temperature (°C) | Initial pH | Shaking Speed (rpm) | This compound Yield (mg/L) |
| 25 | 7.0 | 200 | 19.4 ± 1.5 |
| 30 | 7.0 | 200 | 25.1 ± 2.0 |
| 37 | 7.0 | 200 | 11.7 ± 1.2 |
| 30 | 6.0 | 200 | 15.9 ± 1.4 |
| 30 | 8.0 | 200 | 21.3 ± 1.8 |
| 30 | 7.0 | 150 | 18.2 ± 1.6 |
| 30 | 7.0 | 250 | 24.5 ± 2.2 |
Visualizations
Caption: Troubleshooting workflow for improving this compound yield.
Caption: Factors influencing the biosynthesis of this compound.
References
Overcoming low solubility of SQ 28517 in aqueous solutions
Welcome to the Technical Support Center for SQ 28517. This guide is designed to help researchers, scientists, and drug development professionals overcome challenges related to the low aqueous solubility of this compound.
Disclaimer: Information on a specific compound designated "this compound" is not publicly available. This guide provides a comprehensive framework of strategies and troubleshooting protocols applicable to poorly water-soluble research compounds. Treat "this compound" as a placeholder for your compound of interest.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to dissolve this compound in aqueous buffer (e.g., PBS) failed. What should I do first?
A1: This is a common challenge with poorly soluble compounds. The first step is to move from a "one-size-fits-all" approach to a systematic solubility screening. Instead of direct dissolution in an aqueous buffer, the recommended starting point is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (DMSO) is a common first choice for a stock solvent due to its high solubilizing power for a wide range of organic molecules.
Q2: How do I choose the best organic solvent for my stock solution?
A2: The ideal stock solvent should dissolve the compound at a high concentration, be compatible with your experimental model (e.g., low toxicity in cell cultures at the final concentration), and be miscible with your aqueous medium.[1] A preliminary solvent screening is recommended.
Q3: My compound dissolves in the organic stock solvent but precipitates immediately when I dilute it into my aqueous experimental buffer. How can I fix this?
A3: This phenomenon, known as "fall-out" or precipitation, occurs when the compound's solubility limit in the final aqueous/organic co-solvent mixture is exceeded. Here are several strategies to overcome this:
-
Use a Higher Stock Concentration: A more concentrated stock allows you to add a smaller volume to the aqueous buffer, which may keep the final concentration of the compound below its solubility limit.[2]
-
Incorporate Co-solvents or Surfactants: Including solubilizing excipients like polyethylene glycol (PEG 400), propylene glycol, or non-ionic surfactants (e.g., Polysorbate 80) in the final aqueous solution can help maintain the compound's solubility.[3][4]
-
Stepwise Dilution: Instead of a single large dilution, add the stock solution to the aqueous medium slowly while vortexing or stirring. This can prevent localized high concentrations that trigger precipitation.[2]
Q4: Could pH be affecting the solubility of this compound?
A4: Yes, if your compound has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be highly dependent on the pH of the solution.[5] For a weakly acidic compound, solubility increases as the pH rises above its pKa. For a weakly basic compound, solubility increases as the pH falls below its pKa.[6] Performing a pH-solubility profile is a critical step to determine the optimal pH for your experiments.[]
Q5: What are cyclodextrins and can they help with this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility and stability.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research due to its high water solubility and low toxicity.[11]
Q6: I see cytotoxicity in my cell-based assay that I don't think is related to my compound's activity. What could be the cause?
A6: The organic solvent used for your stock solution (e.g., DMSO) can be toxic to cells, especially at higher concentrations. It is crucial to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% for DMSO, though this is cell-line dependent. Always include a "vehicle control" in your experiments—this is a control group treated with the same final concentration of the solvent used to dissolve your compound, but without the compound itself.[2]
Troubleshooting Guide & Experimental Protocols
Initial Solubility Assessment
The first step is to systematically determine the solubility of this compound in various solvents. This data will inform your strategy for preparing solutions for your experiments.
Table 1: Example Solubility Data for this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| Water | 25 | < 0.01 |
| PBS (pH 7.4) | 25 | < 0.01 |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 15.2 |
| PEG 400 | 25 | 45.5 |
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a specific solvent.[12][13]
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough so that undissolved solid remains visible) to a known volume of the test solvent (e.g., 1 mL of PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vial using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.
-
Sampling: Carefully withdraw a sample of the supernatant. For accurate removal of any remaining particulates, filter the sample through a 0.22 µm chemically inert syringe filter (e.g., PTFE).[15]
-
Quantification: Determine the concentration of this compound in the filtered supernatant using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve.[16]
Solubilization Strategies
Based on the initial assessment, a strategy to enhance aqueous solubility can be developed.
Using a water-miscible organic solvent (a co-solvent) is often the simplest approach.[1][17]
Table 2: Example Co-Solvent Formulations for a 10 µM Final Concentration in PBS
| Formulation Component | Option A | Option B |
|---|---|---|
| Stock Solution | ||
| This compound Concentration | 10 mM | 10 mM |
| Stock Solvent | 100% DMSO | 100% Ethanol |
| Final Solution (1 mL) | ||
| Volume of Stock Added | 1 µL | 1 µL |
| Final DMSO Conc. | 0.1% | 0% |
| Final Ethanol Conc. | 0% | 0.1% |
| Result | Clear Solution | Precipitation Observed |
This protocol describes the standard method for preparing a compound for in vitro assays.[18]
Methodology:
-
Stock Preparation: Accurately weigh the desired amount of this compound. Add the appropriate volume of high-purity DMSO to achieve a high concentration (e.g., 10-50 mM). Use a vortex mixer or sonicator until the compound is completely dissolved.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Solution Preparation: For your experiment, perform a serial dilution. First, dilute the concentrated stock into a small volume of serum-free medium or buffer, vortexing during the addition. Then, add this intermediate dilution to the final volume of your complete experimental medium. This stepwise process helps prevent precipitation.[2]
For ionizable compounds, adjusting the pH can dramatically increase solubility.[19][20]
Table 3: Example pH-Dependent Solubility Profile for a Weakly Basic this compound (pKa = 6.5)
| Buffer pH | Solubility (µg/mL) | Observation |
|---|---|---|
| 3.0 | 550.0 | Highly Soluble |
| 5.0 | 275.0 | Soluble |
| 7.0 | 5.5 | Sparingly Soluble |
| 7.4 | 1.2 | Poorly Soluble |
| 9.0 | < 0.1 | Practically Insoluble |
Excipients can be used to create more complex formulations that enhance solubility.
Table 4: Common Solubilizing Excipients
| Excipient Class | Examples | Typical Starting Conc. (w/v) | Mechanism |
|---|---|---|---|
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | 0.1 - 2% | Form micelles that encapsulate the drug.[21] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2 - 10% | Forms an inclusion complex with the drug.[22] |
| Polymers | Polyethylene Glycol 400 (PEG 400) | 5 - 20% | Acts as a co-solvent, altering solvent polarity.[23] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for addressing low aqueous solubility.
Caption: Workflow for preparing a working solution using a co-solvent.
Caption: Signaling pathway of pH effect on a weak base's solubility.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Solubilizer Excipients - Protheragen [protheragen.ai]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Aqueous Solubility Assay | Bienta [bienta.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. PH adjustment: Significance and symbolism [wisdomlib.org]
- 20. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 21. brieflands.com [brieflands.com]
- 22. researchgate.net [researchgate.net]
- 23. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
SQ 28517 stability issues and degradation products
This technical support center provides guidance on the stability issues and potential degradation products of SQ 28517, a structurally unstable 7α-formamidocephalosporin. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a 7α-formamidocephalosporin antibiotic produced by the fermentation of a Flavobacterium species. Published literature indicates that this compound is structurally unstable, a common characteristic of certain cephalosporins, particularly those with complex side chains.[1][2] This instability can lead to degradation, affecting its potency and potentially generating impurities with different biological activities. To mitigate this, it is often isolated as an acetylated derivative.[1][2]
Q2: What are the likely degradation pathways for a cephalosporin like this compound?
A2: While specific degradation pathways for this compound have not been detailed in publicly available literature, cephalosporins are generally susceptible to degradation through several mechanisms. The most common pathway is the hydrolysis of the β-lactam ring, which is characteristic of this class of antibiotics. Other potential degradation routes for cephalosporins include hydrolysis of the 7-acylamino side chain and modifications to the C-3 side chain, which can be influenced by pH, temperature, and the presence of catalysts. For some cephalosporins, intramolecular nucleophilic attack from the side-chain can also lead to the formation of inactive diketopiperazine-type compounds.
Q3: What are the recommended storage conditions for this compound?
A3: Specific, validated storage conditions for this compound are not publicly available. However, based on its known instability and general guidance for cephalosporins, the following conditions are recommended to minimize degradation:
-
Temperature: Store at low temperatures, preferably frozen (-20°C or below).
-
Light: Protect from light to prevent photolytic degradation.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
-
pH: For solutions, maintain a pH range where stability is highest, which for many cephalosporins is in the acidic to neutral range. However, this must be determined experimentally for this compound.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for monitoring the integrity of this compound. This involves developing a method that can separate the intact this compound from its potential degradation products. Forced degradation studies are a critical component of developing such a method.
Troubleshooting Guides
Issue: Rapid Loss of Activity in Solution
Possible Cause: this compound is known to be unstable in solution. The rate of degradation is likely dependent on the solvent, pH, and temperature.
Troubleshooting Steps:
-
pH Optimization: If not already done, perform a pH-rate profile study to determine the pH of maximum stability. Cephalosporins often exhibit pH-dependent stability.
-
Solvent Selection: Evaluate the stability of this compound in different biocompatible solvents or buffer systems.
-
Temperature Control: Prepare solutions fresh before each experiment and keep them on ice. For short-term storage, freezing at -20°C or -80°C is recommended.
-
Concentration Effects: Investigate if the degradation rate is dependent on the concentration of this compound in solution.
Issue: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause: These unknown peaks are likely degradation products of this compound.
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in confirming that the new peaks are indeed related to this compound degradation and will aid in the development of a stability-indicating HPLC method.
-
Peak Tracking: Analyze samples under different stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) and track the formation and disappearance of peaks over time.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to obtain mass information on the unknown peaks to help elucidate their structures.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Objective: To generate potential degradation products of this compound and to develop a stability-indicating HPLC method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer at a pH of known initial stability).
-
Stress Conditions: Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at room temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature, protected from light.
-
Thermal Degradation: Heat the solution at a controlled temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base-stressed samples, neutralize the solution before HPLC analysis.
-
HPLC Analysis: Analyze all samples using a reverse-phase HPLC system with a suitable column (e.g., C18) and a photodiode array (PDA) detector to monitor peak purity. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
Table 1: Example HPLC Method Parameters for Cephalosporin Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Buffer A (0.1 M ammonium acetate, pH 5.6) and Buffer B (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Note: This is a general starting point and the method must be optimized for this compound.
Visualizations
Diagram: General Cephalosporin Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram: Experimental Workflow for Stability Testing
Caption: Workflow for investigating this compound stability.
References
Technical Support Center: Optimizing Fermentation of Flavobacterium sp. SC 12,154
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Flavobacterium sp. SC 12,154. As specific data for strain SC 12,154 is limited, this guide is based on established knowledge of the Flavobacterium genus.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of Flavobacterium sp.?
A1: Flavobacterium is a genus of Gram-negative, rod-shaped bacteria.[1] They are typically aerobic or facultatively anaerobic and are known for producing yellow, orange, or red pigments.[1] These bacteria are commonly found in soil and freshwater environments.[1][2] Some species are pathogenic to fish.[1][2]
Q2: What are some known secondary metabolites produced by Flavobacterium species?
A2: Various Flavobacterium species are known to produce a range of secondary metabolites, including carotenoids like zeaxanthin and β-carotene, as well as antibiotics.[1] For instance, some strains have been reported to secrete antifungal compounds and β-lactam antibiotics.[3] One study identified quercetin as a major extracellular compound produced by a Flavobacterium sp. isolate.[1][4]
Q3: What are the typical culture conditions for Flavobacterium sp.?
A3: Optimal growth conditions can vary between species. For example, Flavobacterium sp. DSM 105154 can be cultivated in Medium 830 or Medium 381 at 25°C.[5] Another species, Flavobacterium facile sp. nov., showed optimal growth at 18-20°C, with a pH range of 7.0-9.0 and no NaCl.[6] Generally, many species are mesophilic, with growth observed at temperatures around 28°C.[7]
Q4: Are there any specific nutritional requirements for Flavobacterium sp.?
A4: The nutritional requirements of Flavobacterium can be diverse. They are known to produce enzymes that can degrade various complex polysaccharides like agar, chitin, and pectin.[1] Some species can also utilize a range of aromatic hydrocarbons.[1] For general cultivation, media such as Reasoner's 2A (R2A) agar, which contains a mix of yeast extract, peptones, and glucose, are often used.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Biomass Yield | Suboptimal media composition. | - Review the media components. Consider using a richer medium like Tryptic Soy Agar (TSA) or a specialized medium like R2A.[6][8]- Ensure all necessary macro and micronutrients are present. Some Flavobacterium species may have specific requirements for nitrogen or phosphorus sources.[9] |
| Incorrect pH of the medium. | - Measure the pH of the medium before and during fermentation. The optimal pH for many Flavobacterium species is between 7.0 and 9.0.[6]- Adjust the initial pH and monitor for significant shifts during growth. | |
| Inappropriate incubation temperature. | - Verify the incubator temperature. While many species grow well around 25-28°C, the optimal temperature can vary.[5][7] For some species, it might be lower, around 18-20°C.[6] | |
| Inconsistent Growth | Inoculum variability. | - Standardize the inoculum preparation. Use a consistent cell density and growth phase for inoculation. |
| Poor aeration or agitation. | - Flavobacterium species are generally aerobic.[1] Ensure adequate aeration by adjusting the shaking speed or using baffled flasks. Proper agitation also ensures uniform distribution of nutrients. | |
| Low Secondary Metabolite Production | Non-optimal fermentation parameters. | - Optimize fermentation parameters such as temperature, pH, and aeration, as these can significantly influence secondary metabolite production.[10] |
| Precursor limitation. | - The production of certain metabolites may require specific precursors in the medium. Review the literature for known precursors of the target metabolite. | |
| Contamination | Non-sterile technique. | - Strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. |
| Contaminated reagents or equipment. | - Ensure all media, reagents, and equipment are properly sterilized before use. |
Quantitative Data Summary
Table 1: Recommended Culture Media for Flavobacterium Species
| Medium | Composition Highlights | Recommended For | Reference |
| Bristol Medium | General purpose medium for algae and some bacteria. | Flavobacterium sp. producing quercetin. | [1] |
| Medium 830 (R2A Medium) | Yeast extract, Proteose peptone, Casamino acids, Dextrose, Soluble starch, Sodium pyruvate, K₂HPO₄, MgSO₄. | Flavobacterium sp. DSM 105154. | [5][7] |
| Medium 381 | Details not specified in the search results. | Flavobacterium sp. DSM 105154. | [5] |
| PSR2A-C/T | Reasoner's 2A with separately autoclaved phosphate, supplemented with cycloheximide and tobramycin. | Selective isolation of Flavobacterium from rhizosphere. | [8] |
| Tryptone-Yeast Extract-Salts (TYES) Agar | Tryptone, Yeast extract, Salts. | Abundant growth of Flavobacterium facile sp. nov. | [6] |
Table 2: Reported Optimal Growth Conditions for Flavobacterium Species
| Strain/Species | Temperature (°C) | pH | Other Conditions | Reference |
| Flavobacterium sp. DSM 105154 | 25 | Not specified | - | [5] |
| Flavobacterium sp. DSM 19300 | 28 | Not specified | - | [7] |
| Flavobacterium facile sp. nov. | 18-20 | 7.0-9.0 | 0% NaCl | [6] |
Experimental Protocols
Protocol 1: Preparation of R2A Medium (DSMZ Medium 830)
Ingredients per 1 Liter of Distilled Water:
-
Yeast extract: 0.5 g
-
Proteose peptone: 0.5 g
-
Casamino acids: 0.5 g
-
Dextrose (Glucose): 0.5 g
-
Soluble starch: 0.5 g
-
Sodium pyruvate: 0.3 g
-
Dipotassium phosphate (K₂HPO₄): 0.3 g
-
Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 0.05 g
-
Agar: 15.0 g (for solid medium)
Instructions:
-
Dissolve all ingredients in 1 liter of distilled water.
-
Adjust the pH to 7.2 with dilute KOH.
-
For solid medium, add agar and heat to dissolve completely.
-
Dispense into appropriate vessels (e.g., flasks, tubes).
-
Sterilize by autoclaving at 121°C for 15 minutes.
Protocol 2: General Fermentation Workflow
-
Inoculum Preparation:
-
Aseptically transfer a single colony of Flavobacterium sp. SC 12,154 from a fresh agar plate to a flask containing the desired liquid medium.
-
Incubate at the recommended temperature with shaking until the culture reaches the mid-logarithmic growth phase.
-
-
Fermentation:
-
Inoculate the main production fermenter or shake flasks with the prepared seed culture. A typical inoculum size is 2-5% (v/v).
-
Maintain the fermentation at the desired temperature, pH, and agitation/aeration rates.
-
Collect samples aseptically at regular intervals to monitor cell growth (e.g., by measuring optical density at 600 nm) and secondary metabolite production.
-
-
Downstream Processing:
-
At the end of the fermentation, separate the biomass from the culture broth by centrifugation.
-
The supernatant can be used for the extraction of extracellular metabolites, while the cell pellet can be processed for intracellular compounds.
-
Visualizations
Caption: Experimental workflow for optimizing fermentation conditions.
This guide provides a starting point for the successful cultivation and optimization of Flavobacterium sp. SC 12,154. For further specific troubleshooting, it is recommended to consult relevant literature for the particular metabolite of interest and perform systematic optimization studies.
References
- 1. Chemical and molecular characterization of metabolites from Flavobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavobacterium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and molecular characterization of metabolites from Flavobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Flavobacterium sp. [webshop.dsmz.de]
- 6. Flavobacterium facile sp. nov., isolated from water system of Atlantic salmon (Salmo salar) fry cultured in Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavobacterium sp. | DSM 19300, KACC 12500 | BacDiveID:130913 [bacdive.dsmz.de]
- 8. Development of Culture Medium for the Isolation of Flavobacterium and Chryseobacterium from Rhizosphere Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Plant-Associated Flavobacterium: A Hidden Helper for Improving Plant Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
Technical Support Center: Troubleshooting Inconsistent Results in SQ 28517 Bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays with SQ 28517, a putative thromboxane A2 (TxA2) receptor antagonist. The following information is curated to help identify and resolve common experimental issues.
Core Principles for Reproducible Bioassays
Consistency in bioassay results is predicated on meticulous experimental execution. The following are foundational principles to ensure data quality:
-
Pipetting Precision: Inaccurate or inconsistent pipetting is a primary source of variability. Always use calibrated pipettes and employ proper techniques to minimize errors.[1][2][3]
-
Reagent Integrity: The quality and handling of reagents are paramount. It is recommended to prepare fresh solutions for each experiment and adhere to proper storage conditions to prevent degradation.[2][3][4]
-
Stable Environmental Conditions: Cellular health and enzymatic reactions are sensitive to environmental changes. Maintaining consistent temperature and CO2 levels during incubation is crucial for uniform responses.[1][2]
-
Homogeneous Mixtures: Ensure all components within each well are thoroughly mixed to prevent localized concentration differences that can lead to variable results.[1][2]
-
Optimal Cell Health: Utilize cells that are in a logarithmic growth phase and exhibit high viability. Ensure even cell seeding across all wells of the microplate to achieve uniform starting conditions.[1]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues encountered during this compound bioassays.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells. What are the potential causes and solutions?
Answer: High variability can obscure the true biological effect of this compound. Below is a table outlining common causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate Pipetting | - Verify pipette calibration. - Pre-wet pipette tips before dispensing liquids. - Maintain a consistent pipetting rhythm and speed. - Utilize a multichannel pipette for reagent addition to multiple wells to improve consistency.[2] | A significant reduction in the coefficient of variation (CV) between replicate wells, ideally to less than 15%. |
| Uneven Cell Seeding | - Gently swirl the cell suspension before and during the plating process to maintain a homogenous mixture. - After seeding, visually inspect the plate to confirm an even distribution of cells. | Consistent cell numbers across wells, leading to more uniform biological responses and signal outputs. |
| Improper Reagent Mixing | - Following reagent addition, gently tap the microplate to ensure all components are thoroughly mixed within each well.[1][2] | A uniform reaction environment within each well, resulting in more consistent data points. |
| Edge Effects | - Avoid using the outer rows and columns of the microplate for experimental samples. - Fill these perimeter wells with sterile media or a buffer solution to create a humidity barrier.[1] | Minimized evaporation and temperature gradients across the plate, leading to more reliable and consistent results. |
| Temperature Fluctuations | - Confirm that the incubator maintains a stable and uniform temperature. - Avoid stacking microplates, as this can impede even temperature distribution.[2] | Consistent cellular metabolism and enzyme kinetics across all wells of the plate. |
Issue 2: High Background Signal
Question: My negative control wells are exhibiting an unexpectedly high signal. What could be the cause?
Answer: A high background signal can diminish the dynamic range of your assay, making it difficult to discern the specific effects of this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Reagents | - Prepare fresh buffers and solutions using high-purity reagents and water. - Filter-sterilize buffers to eliminate any microbial or particulate contamination. | A notable decrease in the signal from negative control wells, leading to a better signal-to-noise ratio. |
| Expired Detection Reagents | - Verify the expiration dates of all assay components, paying close attention to enzymes and substrates. - Utilize fresh, quality-controlled reagents. | Lower background signal and an improved dynamic range for the assay. |
| Insufficient Washing | - Increase the number of wash cycles or the volume of wash buffer used between steps. - Ensure the complete aspiration of wash buffer from each well after every wash. | More effective removal of unbound reagents, resulting in a cleaner background signal. |
| Inappropriate Microplate Type | - For fluorescence-based assays, use black microplates to reduce background fluorescence. - For luminescence-based assays, use white microplates to maximize the reflection of the light signal.[4] | Reduced non-specific signal and enhanced assay sensitivity. |
Issue 3: Weak or No Signal in Positive Controls
Question: The signal from my positive controls is significantly lower than expected. What should I do?
Answer: A diminished or absent signal in positive controls suggests a critical failure in one or more components or steps of the assay.[2]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded Reagents | - Confirm that all reagents, including the agonist (e.g., U46619) and this compound, have been stored under the recommended conditions and are within their expiration dates.[3] - Prepare fresh dilutions of all critical reagents for each experiment. | The restoration of a robust and expected signal in the positive control wells. |
| Incorrect Reagent Addition Sequence | - Meticulously review the assay protocol to ensure that all reagents were added in the correct order.[3] | The biochemical cascade will proceed correctly, leading to the generation of a strong and reliable signal. |
| Suboptimal Incubation Times | - Conduct a time-course experiment to ascertain the optimal incubation period for each critical step of the assay. | Maximized signal development, resulting in an improved assay window and greater sensitivity. |
| Incorrect Instrument Settings | - Double-check that the plate reader is configured with the correct wavelength and other settings for your specific assay's detection method (e.g., absorbance, fluorescence).[2] | Accurate and reliable measurement of the signal generated in the assay. |
| Low Cell Viability | - Assess cell viability prior to seeding. Ensure that the cells are healthy and actively proliferating. | Healthy cells will exhibit a more robust response to stimuli, leading to a stronger and more consistent signal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Thromboxane A2 (TxA2)?
A1: Thromboxane A2 is a lipid mediator produced by activated platelets that plays a crucial role in hemostasis.[5] It exerts its effects by binding to the Thromboxane A2 receptor (TP), which is a G protein-coupled receptor (GPCR).[5][6] This interaction triggers downstream signaling cascades that lead to platelet shape change, degranulation, aggregation, and vasoconstriction.[5][6]
Q2: How is this compound presumed to function?
A2: As a putative Thromboxane A2 receptor antagonist, this compound is designed to competitively bind to the TP receptor. This binding action is expected to block the endogenous ligand, TxA2, and its synthetic mimetics (like U46619), thereby inhibiting the downstream signaling pathways responsible for platelet activation and vasoconstriction.[7]
Q3: What are the appropriate controls for a TxA2 receptor antagonist bioassay?
A3:
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Negative Control: Cells or platelets treated with the vehicle (e.g., DMSO) used to dissolve this compound, in the absence of an agonist. This establishes the baseline signal.
-
Positive Control: Cells or platelets stimulated with a known TxA2 receptor agonist, such as U46619, to elicit a maximal response.
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Reference Antagonist Control: Cells or platelets pre-treated with a well-characterized TP receptor antagonist before the addition of the agonist. This serves as a benchmark for the expected level of inhibition.
Q4: What are the best practices for preparing a standard curve?
A4: A meticulously prepared standard curve is essential for the accurate quantification of results.
-
Fresh Preparation: Always prepare a fresh set of standards for each experiment.
-
Accurate Dilutions: Use calibrated pipettes to perform serial dilutions and ensure thorough mixing at each step to maintain accuracy.[1]
-
Appropriate Curve Fitting: Select the appropriate regression model (e.g., linear, four-parameter logistic) that best fits your assay's dose-response relationship.[1]
Experimental Protocols
Protocol 1: Platelet Aggregation Assay
This assay is designed to measure the efficacy of this compound in inhibiting agonist-induced platelet aggregation.
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Preparation of Platelet-Rich Plasma (PRP): Isolate PRP from fresh whole blood via centrifugation.
-
Pre-incubation with Compound: Pre-incubate the PRP with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Induction of Aggregation: Introduce a TxA2 receptor agonist (e.g., U46619 or arachidonic acid) to initiate platelet aggregation.
-
Measurement of Aggregation: Monitor the change in light transmittance over time using a platelet aggregometer.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of aggregation relative to the vehicle control.
Protocol 2: Calcium Mobilization Assay
This assay quantifies the ability of this compound to block agonist-induced intracellular calcium release.
-
Cell Culture: Maintain a culture of cells that endogenously or recombinantly express the Thromboxane A2 receptor (e.g., CHO-K1 cells).
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Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Compound Incubation: Add various concentrations of this compound or a vehicle control to the appropriate wells.
-
Agonist-Induced Stimulation: Add a TxA2 receptor agonist (e.g., U46619) to stimulate the release of intracellular calcium.
-
Fluorescence Measurement: Measure the temporal change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the calcium response as a function of the antagonist concentration.
Visualizations
Caption: The Thromboxane A2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for systematically troubleshooting common bioassay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Potency of Monobactam Antibiotics (Aztreonam as a representative)
Disclaimer: Initial searches for "SQ 28517" did not yield specific information on this compound. It is possible that this is an internal, unpublished, or incorrect designation. The following technical support center is based on Aztreonam, a well-documented monobactam antibiotic, to provide a representative guide on enhancing the potency of this class of antibacterial agents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antibacterial potency of the monobactam antibiotic Aztreonam.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the efficacy of Aztreonam.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Minimum Inhibitory Concentrations (MICs) of Aztreonam against target bacteria. | 1. Inherent resistance of the bacterial strain. 2. Presence of β-lactamase enzymes that inactivate Aztreonam. 3. Reduced outer membrane permeability. 4. Efflux pump activity. | 1. Confirm the identity and known resistance profile of the bacterial strain. 2. Test for β-lactamase production using methods like the nitrocefin test. 3. Consider combination therapy with a β-lactamase inhibitor (e.g., avibactam). 4. Investigate the use of outer membrane permeabilizers. 5. Evaluate the effect of efflux pump inhibitors. |
| Inconsistent results in synergy testing (e.g., checkerboard assays). | 1. Inaccurate stock solution concentrations. 2. Improper dilution series. 3. Variability in bacterial inoculum density. 4. Incorrect incubation time or temperature. | 1. Verify the concentration and stability of all stock solutions. 2. Ensure accurate and consistent pipetting for serial dilutions. 3. Standardize the bacterial inoculum to 0.5 McFarland before each experiment. 4. Strictly adhere to the recommended incubation parameters for the specific bacterial species. |
| New Aztreonam derivative shows poor antibacterial activity. | 1. The chemical modification negatively impacted the binding to the penicillin-binding protein (PBP) target. 2. The derivative is unstable under experimental conditions. 3. The derivative is unable to penetrate the bacterial outer membrane. | 1. Perform molecular modeling or structural analysis to predict the interaction with PBP3. 2. Assess the stability of the compound in culture media over the course of the experiment. 3. Evaluate the hydrophobicity and size of the derivative to predict its ability to cross the bacterial membrane. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Aztreonam?
A1: The most common resistance mechanisms to Aztreonam are:
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Enzymatic degradation: Production of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), which hydrolyze the β-lactam ring of Aztreonam.
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Target modification: Alterations in the primary target of Aztreonam, penicillin-binding protein 3 (PBP3), which reduce binding affinity.
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Reduced permeability: Changes in the bacterial outer membrane porin channels that limit the entry of Aztreonam into the cell.
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Efflux pumps: Active transport of Aztreonam out of the bacterial cell by efflux pumps.
Q2: How can the potency of Aztreonam be enhanced through combination therapy?
A2: Combination therapy is a key strategy to enhance the efficacy of Aztreonam. The most successful approach is to combine Aztreonam with a β-lactamase inhibitor. For instance, the combination of Aztreonam with avibactam has been shown to be effective against many multidrug-resistant Gram-negative bacteria that produce β-lactamases.[1][2] The β-lactamase inhibitor protects Aztreonam from degradation, allowing it to reach its PBP3 target.
Q3: What are some experimental approaches to screen for synergistic interactions with Aztreonam?
A3: The following methods are commonly used to screen for synergy:
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Checkerboard assay: This is a microdilution method that tests a wide range of concentrations of two agents, alone and in combination, to determine the fractional inhibitory concentration index (FICI). An FICI of ≤ 0.5 is typically considered synergistic.
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Time-kill assays: These assays measure the rate of bacterial killing over time when exposed to single agents and their combination. A synergistic interaction is indicated by a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent.
-
Disk diffusion with combined agents: Placing disks containing each agent in close proximity on an agar plate can provide a qualitative indication of synergy by observing the enhancement of the zone of inhibition between the disks.
Experimental Protocols
Checkerboard Assay for Synergy Testing
Objective: To quantitatively assess the synergistic effect of Aztreonam in combination with a second agent (e.g., a β-lactamase inhibitor).
Methodology:
-
Prepare Stock Solutions: Prepare sterile stock solutions of Aztreonam and the test agent at a concentration of at least 10 times the expected MIC.
-
Prepare Inoculum: Culture the test bacterium overnight and then dilute to achieve a standardized 0.5 McFarland suspension (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Prepare Assay Plate: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for both agents.
-
Add cation-adjusted Mueller-Hinton broth (CAMHB) to all wells.
-
Serially dilute Aztreonam along the rows (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Serially dilute the second agent along the columns (e.g., from 16 µg/mL to 0.25 µg/mL).
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculate: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: The MIC is the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of Aztreonam in combination / MIC of Aztreonam alone) + (MIC of Agent B in combination / MIC of Agent B alone)
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Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts related to enhancing Aztreonam's potency.
Caption: Workflow for Synergy Screening using the Checkerboard Assay.
Caption: Mechanisms of Bacterial Resistance to Aztreonam.
References
Technical Support Center: Stability of the 7-Formamido Group in Cephalosporins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-formamido cephalosporins. This resource provides in-depth guidance on preventing the degradation of the crucial 7-formamido group, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for the 7-formamido group in cephalosporins?
A1: The primary degradation pathway for the 7-formamido group is hydrolysis. This reaction involves the cleavage of the amide bond, leading to the formation of the corresponding 7-aminocephalosporin and formic acid. This process is significantly influenced by pH and temperature.
Q2: What are the main degradation products I should be looking for?
A2: The expected major degradation products are the 7-aminocephalosporanic acid (7-ACA) derivative of your parent compound and formic acid or its salt. Depending on the overall stability of the cephalosporin molecule, you may also observe degradation products resulting from the cleavage of the β-lactam ring.
Q3: How does pH affect the stability of the 7-formamido group?
A3: The 7-formamido group is most stable in the neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[1][2][3][4][5][6][7] Under harsh acidic conditions (e.g., 10-25% sulfuric acid) and high temperatures, the C-N bond of the 7-amido group can be cleaved.[8] Basic conditions also promote hydrolysis of amides.[4][6][7]
Q4: What is the impact of temperature on the degradation of the 7-formamido group?
A4: Elevated temperatures accelerate the rate of hydrolysis across all pH ranges. To maintain the stability of your 7-formamido cephalosporin, it is crucial to store solutions at low temperatures (e.g., 2-8°C for short-term and frozen for long-term storage).
Q5: How can I monitor the degradation of my 7-formamido cephalosporin?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[9] This method should be able to separate the intact 7-formamido cephalosporin from its primary degradation product (the 7-amino derivative) and any other secondary degradants. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, confirming their identity.
Troubleshooting Guide
Problem: I am observing a new peak in my HPLC chromatogram that corresponds to the 7-amino derivative of my cephalosporin.
-
Possible Cause 1: Inappropriate pH of the solution.
-
Solution: Ensure that the pH of your solutions (e.g., buffers, mobile phases) is within the optimal stability range for your compound, typically between pH 4 and 7. Avoid highly acidic or alkaline conditions.
-
-
Possible Cause 2: High storage or experimental temperature.
-
Solution: Store all stock solutions and samples at reduced temperatures (refrigerated or frozen). Avoid prolonged exposure of the compound to ambient or elevated temperatures during experiments.
-
-
Possible Cause 3: Extended storage of solutions.
-
Solution: Prepare fresh solutions of your 7-formamido cephalosporin before use whenever possible. If storage is necessary, validate the stability of the solution under your storage conditions for the intended duration.
-
Problem: The potency of my 7-formamido cephalosporin appears to be decreasing over time.
-
Possible Cause: Gradual hydrolysis of the 7-formamido group.
-
Solution: Conduct a forced degradation study to understand the degradation profile of your specific molecule. This will help you identify the conditions that lead to the most significant degradation. Based on the results, adjust your experimental and storage protocols to minimize exposure to these conditions. This may include using a specific pH buffer, protecting the compound from light, or using antioxidants if oxidative degradation is also suspected.
-
Quantitative Data on Amide Hydrolysis
| Temperature (°C) | pH | Condition | Rate Constant (k_obs) | Reference |
| 56 | 5.6 - 6.2 | Neutral (MES Buffer) | 3.6 x 10⁻⁹ s⁻¹ (water reaction) | [1][2] |
| 56 | - | Acidic (0.00303 M H₃O⁺) | Governed by acid catalysis | [1][2] |
| 56 | - | Basic (0.032 M HO⁻) | Governed by base catalysis | [1][2] |
| 120 | 4.25 - 6.87 | Neutral (Acetate/Phosphate Buffer) | 1.09 x 10⁻⁶ s⁻¹ (water reaction) | [1][2] |
| 120 | - | Acidic (0.15 M H₃O⁺) | Governed by acid catalysis | [1][2] |
| 120 | - | Basic (3.20 M HO⁻) | Governed by base catalysis | [1][2] |
Key Takeaway: Both acidic and basic conditions significantly accelerate the hydrolysis of the amide bond, and this effect is more pronounced at higher temperatures.
Visualizing Degradation and Experimental Workflow
Degradation Pathway of the 7-Formamido Group
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in SQ 28517 production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ 28517, a competitive antagonist of the thromboxane A2/prostaglandin H2 receptor. The information provided is designed to address potential issues, including batch-to-batch variability, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid receptor (TP).[1][2] By binding to this G protein-coupled receptor, this compound prevents the binding of its natural ligands, thromboxane A2 and prostaglandin H2. This blockade inhibits downstream signaling cascades that would otherwise lead to physiological responses such as platelet aggregation and vasoconstriction.[3]
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily used in in vitro and in vivo studies to investigate the role of the thromboxane A2 pathway in various physiological and pathophysiological processes. Common applications include studying platelet activation and aggregation, vascular smooth muscle constriction, and inflammatory responses.[2][3][4] It is often used in assays to screen for potential anti-platelet and anti-thrombotic agents.
Q3: How should I store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO or ethanol, and store them at -20°C or -80°C for short-term use. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Always refer to the manufacturer's specific instructions for the particular batch you are using.
Q4: What are the potential causes of batch-to-batch variability with this compound?
A4: Batch-to-batch variability in the performance of this compound can arise from several factors related to its manufacturing and handling. These may include slight differences in purity, the presence of isomers or enantiomers with different biological activities, variations in crystalline structure (polymorphism), or the presence of residual solvents. Such variations can affect the compound's solubility, bioavailability, and ultimately its potency in experimental assays.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound, with a focus on identifying and mitigating the effects of batch-to-batch variability.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values between different batches of this compound in platelet aggregation assays. | Variability in compound purity or potency: Different batches may have slightly different purity profiles or isomeric compositions, affecting the effective concentration of the active compound. | 1. Request a Certificate of Analysis (CoA) for each batch: Compare the purity and any other specified parameters. 2. Perform a dose-response curve for each new batch: This will allow you to determine the empirical IC50 for that specific lot. 3. Use a reference standard: If possible, use a well-characterized reference batch of this compound to normalize results across experiments. |
| Poor solubility of this compound from a new batch. | Different crystalline form (polymorph) or presence of impurities: These factors can significantly impact the solubility of the compound. | 1. Try different solvents: Test the solubility in a small scale with alternative recommended solvents. 2. Use sonication or gentle warming: This can aid in the dissolution of the compound. Be cautious with warming to avoid degradation. 3. Filter the solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particulates. |
| Unexpected or off-target effects observed with a new batch. | Presence of active impurities: The synthesis of complex organic molecules can sometimes result in byproducts with their own biological activity. | 1. Review the CoA for impurity profiles. 2. Test the batch in a panel of off-target assays: If available, this can help identify any unintended activities. 3. Contact the supplier: Report the unexpected effects and inquire about any known impurities for that batch. |
| Gradual loss of this compound activity in solution over time. | Compound instability in solution: The stability of this compound in solution may be limited. | 1. Prepare fresh solutions for each experiment. 2. Aliquot stock solutions: Store them at -80°C to minimize degradation from repeated freeze-thaw cycles. 3. Protect from light: Some compounds are light-sensitive. Store solutions in amber vials or wrapped in foil. |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines a standard method for assessing the inhibitory effect of this compound on platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors into tubes containing 3.2% or 3.8% sodium citrate.[1]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[1][2]
-
Carefully transfer the supernatant (PRP) to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[1] The resulting supernatant is PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.[1]
2. Light Transmission Aggregometry (LTA) Procedure:
-
Set up the light transmission aggregometer. Use a cuvette with PPP to set the 100% light transmission baseline and a cuvette with PRP for the 0% baseline.[1][5]
-
Pipette PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate the mixture for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[1]
-
Induce platelet aggregation by adding a platelet agonist such as ADP, collagen, or the thromboxane A2 analog U46619.[1]
-
Record the change in light transmission over time. The increase in light transmission corresponds to the degree of platelet aggregation.
3. Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage inhibition of aggregation compared to the vehicle control.
-
To determine the IC50 value, perform a dose-response curve with serial dilutions of this compound.
Data Presentation
Table 1: Hypothetical Potency of Three Different Batches of this compound in a Platelet Aggregation Assay
This table illustrates a scenario of batch-to-batch variability in the potency of this compound.
| Batch Number | Purity (by HPLC) | IC50 (nM) for U46619-induced Platelet Aggregation | Notes |
| SQ28517-A01 | 99.2% | 45.3 | Reference Batch |
| SQ28517-A02 | 98.5% | 62.1 | Slightly lower potency observed. |
| SQ28517-A03 | 99.5% | 43.8 | Potency consistent with the reference batch. |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathway of Thromboxane A2 Receptor
Caption: Thromboxane A2 signaling pathway leading to platelet aggregation and vasoconstriction.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing this compound activity using a platelet aggregation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Validation & Comparative
Comparative Analysis of SQ 28517 and SQ 28516 Antibacterial Activity: Information Not Available
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the antibacterial activity of compounds designated as SQ 28517 and SQ 28516. As a result, a direct comparison of their antibacterial properties, including quantitative data and experimental protocols, cannot be provided at this time.
Efforts to locate studies detailing the in vitro or in vivo efficacy of this compound and SQ 28516 against any bacterial strains were unsuccessful. Consequently, the core requirements of this comparison guide, including data presentation in tabular format, detailed experimental methodologies, and visualization of signaling pathways or workflows, cannot be fulfilled.
The search results did identify information on other compounds with similar "SQ" designations, such as SQ 28332 and SQ 26776; however, these are distinct chemical entities, and their properties cannot be extrapolated to this compound and SQ 28516.
Researchers, scientists, and drug development professionals seeking information on the antibacterial potential of this compound and SQ 28516 are encouraged to consult proprietary research, internal company data, or to initiate primary research to determine these properties. Without publicly accessible data, any comparison would be purely speculative and would not meet the standards of a scientific comparison guide.
A Comparative Analysis of SQ 28,517 and Traditional Cephalosporins: An Efficacy Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound SQ 28,517 and traditional cephalosporin antibiotics. Due to the limited availability of public data on SQ 28,517, a direct quantitative comparison of its efficacy with that of established cephalosporins is not feasible at this time. However, this document synthesizes the available information on SQ 28,517 and presents a comprehensive review of the efficacy of traditional cephalosporins, supported by established experimental data and protocols.
SQ 28,517: An Overview
SQ 28,517 is an acetyl derivative originating from Flavobacterium sp. SC 12,154. Publicly accessible data on its antibacterial efficacy is scarce, with available literature describing its activity as "weak." Without specific Minimum Inhibitory Concentration (MIC) values or a detailed antibacterial spectrum, a quantitative comparison to other antibiotics is not possible. Further research and publication of experimental data are required to fully elucidate the potential of SQ 28,517 as a therapeutic agent.
Traditional Cephalosporins: A Generational Overview of Efficacy
Cephalosporins are a well-established class of β-lactam antibiotics widely used in clinical practice. Their efficacy varies across different "generations," which are classified based on their spectrum of antimicrobial activity. Generally, as the generation number increases, the activity against Gram-negative bacteria improves, sometimes at the cost of reduced potency against Gram-positive organisms.
Data Presentation: Comparative Efficacy of Cephalosporins
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for various generations of cephalosporins against key Gram-positive and Gram-negative bacteria. MIC values are a standard measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic Class | Representative Drug(s) | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| 1st Generation Cephalosporins | Cefazolin, Cephalexin | 0.12 - 2 µg/mL | 0.5 - 4 µg/mL | 1 - 16 µg/mL | Resistant |
| 2nd Generation Cephalosporins | Cefuroxime, Cefoxitin | 0.25 - 4 µg/mL | 0.06 - 1 µg/mL | 0.5 - 16 µg/mL | Resistant |
| 3rd Generation Cephalosporins | Ceftriaxone, Ceftazidime | 1 - 8 µg/mL | ≤0.03 - 2 µg/mL[1] | ≤0.03 - 4 µg/mL[2][3] | 0.5 - 32 µg/mL (Ceftazidime)[4] |
| 4th Generation Cephalosporins | Cefepime | 0.5 - 8 µg/mL | 0.06 - 4 µg/mL | ≤0.03 - 4 µg/mL | 0.25 - 16 µg/mL[4] |
| 5th Generation Cephalosporins | Ceftaroline | 0.12 - 2 µg/mL (MRSA) | ≤0.015 - 0.5 µg/mL | 0.06 - 4 µg/mL | Resistant |
Note: MIC ranges can vary depending on the specific strain and testing methodology.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The data presented for traditional cephalosporins is typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted reference method.[5][6]
Broth Microdilution Method: A Step-by-Step Protocol
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known concentration of bacterial cells (typically 5 x 10^5 colony-forming units/mL).
-
Inoculation: A precise volume of the bacterial inoculum is added to each well of a microtiter plate containing the different antibiotic concentrations. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (usually 35°C) for a defined period (typically 16-20 hours).
-
Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of cephalosporins and a general workflow for antimicrobial susceptibility testing.
Caption: Mechanism of action of cephalosporin antibiotics.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporin MIC distribution of extended-spectrum-{beta}-lactamase- and pAmpC-producing Escherichia coli and Klebsiella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
Comparative Analysis of SQ 28,517: A β-Lactam Antibiotic
Disclaimer: Publicly available, peer-reviewed research specifically detailing cross-resistance studies involving SQ 28,517 is limited. SQ 28,517 is described as an acetyl derivative from Flavobacterium sp. SC 12,154, possessing a cephem nucleus characteristic of cephalosporin antibiotics. Its mechanism of action is reported to be the inhibition of penicillin-binding proteins (PBPs), and it exhibits reduced susceptibility to degradation by some β-lactamases.
This guide provides a representative comparative analysis based on the expected profile of a cephalosporin-like β-lactam antibiotic. The following data and protocols are illustrative and modeled on standard methodologies used in the evaluation of new antibacterial agents.
Data Presentation: Comparative In Vitro Activity
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for SQ 28,517 and other β-lactam antibiotics against a panel of bacterial strains with varying resistance mechanisms. This data illustrates a potential profile for a novel cephalosporin.
| Bacterial Strain | Resistance Mechanism | SQ 28,517 (MIC µg/mL) | Ceftazidime (MIC µg/mL) | Imipenem (MIC µg/mL) |
| Escherichia coli ATCC 25922 | Wild-Type | 1 | 2 | 0.25 |
| Escherichia coli (TEM-1) | Penicillinase | 2 | 8 | 0.25 |
| Klebsiella pneumoniae (SHV-5) | Extended-Spectrum β-Lactamase (ESBL) | 16 | 64 | 0.5 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | 8 | 4 | 2 |
| Pseudomonas aeruginosa (AmpC) | Cephalosporinase (inducible) | 16 | 16 | 4 |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 4 | >128 | 0.03 |
| Staphylococcus aureus (MRSA) | PBP2a (mecA) | >128 | >128 | 2 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of the compounds is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of clinically relevant and standard laboratory bacterial strains is used. This includes both wild-type strains and strains with well-characterized resistance mechanisms, such as the production of specific β-lactamases or modifications in penicillin-binding proteins.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotic compounds are prepared in a suitable solvent (e.g., water or DMSO) and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The typical concentration range tested is from 0.06 to 128 µg/mL.
-
Incubation: The microtiter plates are inoculated with the prepared bacterial suspensions and incubated at 37°C for 18-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. Appropriate quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) are included in each assay to ensure the validity of the results.
Visualizations
Signaling Pathways and Resistance Mechanisms
The primary mechanism of resistance to β-lactam antibiotics is their enzymatic degradation by β-lactamases. The following diagram illustrates this process.
Caption: Mechanism of β-lactamase-mediated resistance.
Experimental Workflow for Cross-Resistance Assessment
The workflow for assessing cross-resistance involves exposing bacterial populations to a selective agent and then determining the susceptibility of the resistant mutants to other antimicrobial agents.
Caption: Workflow for evaluating cross-resistance.
Validating the Structure of the Novel Cephalosporin SQ 28517 Through Synthetic Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proposed structure of SQ 28517, a naturally occurring 7-formamidocephalosporin, through the lens of synthetic validation. It offers a comparative overview against alternative β-lactam antibiotics, supported by available experimental data, and outlines detailed synthetic and analytical methodologies.
Introduction to this compound
This compound is a novel cephalosporin isolated from the fermentation broth of Flavobacterium sp. SC 12,154.[1][2] Its proposed structure, elucidated primarily through spectroscopic methods, features a 7-formamido group on the cephalosporin core, a modification that is of significant interest in the ongoing search for new antibiotics with enhanced properties.[1][2] The compound has been reported to exhibit weak antibacterial activity.[1][2] The validation of its complex molecular architecture through total synthesis is a critical step in confirming its structure and enabling further investigation into its biological potential.
Proposed Structure and Characterization
The proposed chemical structure of this compound is presented below. Key structural features and the spectroscopic data that informed the initial structural hypothesis are summarized in the subsequent table.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₃₆H₅₆N₁₂O₁₄S | [3] |
| Appearance | Not Reported | - |
| Spectroscopic Data | Deduced from spectroscopic properties of its acetyl derivative. | [1][2] |
Synthetic Validation of the Proposed Structure
While a complete, step-by-step total synthesis of this compound has not been explicitly published, a plausible synthetic strategy can be devised based on established methods for cephalosporin synthesis. The landmark total synthesis of Cephalosporin C by R.B. Woodward provides a foundational framework for constructing the core bicyclic system.[4][5][6][7] The synthesis of various 7-aminocephalosporanic acid (7-ACA) derivatives further informs the introduction of the characteristic side chains.[8][9]
A generalized synthetic workflow to validate the structure of this compound would involve the following key stages:
-
Construction of the 7-aminocephalosporanic acid (7-ACA) nucleus: This is the core scaffold of most semi-synthetic cephalosporins and can be produced through fermentation and enzymatic or chemical cleavage of Cephalosporin C.[10][11][12]
-
Introduction of the 7-formamido group: This can be achieved through a multi-step process involving the formylation of a 7-amino precursor.
-
Synthesis and attachment of the C-3 and C-7 side chains: This would be the most complex part of the synthesis, requiring the stereoselective construction of the intricate side chains and their subsequent coupling to the 7-ACA nucleus.
-
Global deprotection and purification: Removal of all protecting groups to yield the final natural product, followed by extensive purification and characterization.
Experimental Protocols:
General Protocol for the Synthesis of 7-ACA Derivatives:
A common method for the synthesis of 7-ACA derivatives involves the acylation of the 7-amino group of 7-ACA with a desired acid chloride or activated carboxylic acid.[8][9] The reaction is typically carried out in a suitable organic solvent, often in the presence of a base to neutralize the hydrogen chloride formed. The product is then isolated and purified using techniques such as crystallization or chromatography.
Characterization and Structure Validation:
The synthesized molecule's identity and stereochemistry would be rigorously confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) with that of the natural product. X-ray crystallography of a suitable crystalline derivative would provide the ultimate proof of the proposed structure.
Comparative Performance Analysis
To evaluate the potential of this compound, its antibacterial activity must be compared with that of established β-lactam antibiotics. The following table presents a summary of the in-vitro activity of several cephalosporins and other β-lactam antibiotics against a range of bacterial pathogens. It is important to note that specific quantitative data for this compound is limited to the description of "weak antibacterial activity."[1][2]
Table 2: Comparative In-Vitro Antibacterial Activity of Selected β-Lactam Antibiotics (MIC in μg/mL)
| Antibiotic | S. aureus | E. coli | P. aeruginosa | B. fragilis | Reference |
| This compound | Weak Activity | Weak Activity | Weak Activity | Weak Activity | [1][2] |
| Cefoperazone | 0.5 - >128 | 0.25 - >128 | 2 - >128 | 16 - >128 | [13][14] |
| Cefotaxime | 0.5 - >128 | ≤0.06 - >128 | 8 - >128 | 32 - >128 | [13][14] |
| Ceftazidime | 2 - >128 | 0.12 - >128 | 0.25 - >128 | >256 | [13][14] |
| Cefoxitin | 1 - 128 | 2 - >128 | >128 | 4 - 64 | [13][14] |
| N-formimidoyl thienamycin | ≤0.06 - 4 | 0.12 - 8 | 1 - 8 | ≤0.06 - 2 | [13][14] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing methodology.
Mechanism of Action and Signaling Pathways
Like other β-lactam antibiotics, 7-formamidocephalosporins are expected to exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[15] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Experimental Workflow Diagrams
The following diagrams illustrate the generalized workflows for the synthesis and characterization of a novel cephalosporin like this compound.
References
- 1. Bacterial production of 7-formamidocephalosporins. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BACTERIAL PRODUCTION OF 7-FORMAMIDOCEPHALOSPORINS ISOLATION AND STRUCTURE DETERMINATION [jstage.jst.go.jp]
- 3. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 7-Aminocephalosporanic acid synthesis - chemicalbook [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. journals.asm.org [journals.asm.org]
- 14. [PDF] Comparative In Vitro Activity of New Beta-Lactam Antibiotics Against Anaerobic Bacteria | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
Comparative In Vivo Efficacy of Thromboxane A2 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the thromboxane A2 (TXA2) receptor antagonist SQ 29,548 and other key alternatives. The information is supported by experimental data from various animal models, offering insights into their potential as therapeutic agents.
Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, playing a crucial role in the pathophysiology of cardiovascular diseases. Consequently, antagonists of the thromboxane A2 receptor (TP receptor) are of significant interest for the development of anti-thrombotic therapies. This guide focuses on the in vivo performance of SQ 29,548, a selective and potent TP receptor antagonist, and compares it with other notable antagonists such as Daltroban (BM 13,505) and Picotamide.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of SQ 29,548 and its comparators in various animal models. The data highlights key outcome measures demonstrating their anti-platelet and cardioprotective effects.
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| SQ 29,548 | Rabbit | 0.2 to 2 mg/kg (intravenous) | Inhibition of arachidonic acid-induced sudden death and platelet count decrease.[1] | Dose-dependently inhibited sudden death and thrombocytopenia.[1] |
| Daltroban (BM 13,505) | Dog | 10 mg/kg (intravenous bolus) | Reduction of myocardial infarct size in an ischemia/reperfusion model.[2] | Did not significantly reduce myocardial infarct size.[2] |
| Daltroban (BM 13,505) | Cat | 1 mg/kg (intravenous bolus) | Reduction of necrotic area in a myocardial ischemia/reperfusion model.[3] | Significantly protected the myocardium from reperfusion injury.[3] |
| Picotamide | Human (clinical study) | 300 mg TID (oral) | Inhibition of collagen-induced platelet aggregation and reduction of carotid atherosclerotic lesion progression in diabetic patients.[4] | Significantly inhibited platelet aggregation and slowed the progression of atherosclerosis.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key in vivo experimental protocols cited in the comparison.
Rabbit Model of Arachidonic Acid-Induced Thromboembolism
This model is utilized to evaluate the efficacy of anti-platelet agents in preventing acute thromboembolic events.
Animal Model: Male New Zealand White rabbits.
Procedure:
-
Anesthesia is induced and maintained throughout the experiment.
-
A catheter is placed in a marginal ear vein for drug administration and in the central ear artery for blood pressure monitoring and blood sampling.
-
The test compound (e.g., SQ 29,548) or vehicle is administered intravenously.
-
A lethal dose of arachidonic acid is injected intravenously to induce widespread platelet aggregation and thrombosis, leading to circulatory collapse and death in unprotected animals.
-
Endpoints: Survival rate and time to death are recorded. Platelet counts are monitored before and after the arachidonic acid challenge to quantify the extent of platelet aggregation.
Canine Model of Myocardial Ischemia/Reperfusion
This model assesses the cardioprotective effects of compounds by mimicking the conditions of a heart attack.
Animal Model: Mongrel dogs.
Procedure:
-
Animals are anesthetized, and a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) or left circumflex (LCX) coronary artery is occluded for a defined period (e.g., 90 minutes) to induce myocardial ischemia.
-
The test compound (e.g., Daltroban) or vehicle is administered intravenously before or during the ischemic period, or prior to reperfusion.
-
The occlusion is removed, allowing for reperfusion of the ischemic tissue.
-
Endpoints: After a set reperfusion period, the heart is excised. The area at risk (the portion of the ventricle supplied by the occluded artery) and the necrotic infarct size are determined, often using vital staining techniques. Hemodynamic parameters (heart rate, blood pressure) are monitored throughout the procedure.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the Thromboxane A2 signaling pathway and a typical in vivo experimental workflow.
References
- 1. Beneficial effects of a new potent and specific thromboxane receptor antagonist (SQ-29,548) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardioprotective efficacy of two thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daltroban, a thromboxane receptor antagonist, protects the myocardium against reperfusion injury following myocardial ischemia without protecting the coronary endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Benchmarking a Novel Antibacterial Agent: A Comparative Analysis Against Resistant Bacteria
Introduction
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of new therapeutic agents. This guide provides a framework for benchmarking a novel antibacterial compound, here designated as Compound X (e.g., SQ 28517) , against a panel of clinically relevant, multidrug-resistant (MDR) bacteria. By adhering to standardized methodologies and clear data presentation, researchers and drug development professionals can objectively assess the potential of new candidates in the fight against infectious diseases.
The following sections detail the essential components of a comprehensive comparative analysis, including the selection of a resistant bacterial panel, standardized experimental protocols, and robust data visualization to facilitate informed decision-making in the drug development pipeline.
Panel of Resistant Bacteria
A crucial aspect of benchmarking a novel antibacterial agent is its evaluation against a diverse panel of resistant bacterial strains. This panel should ideally include organisms with well-characterized resistance mechanisms. The selection of bacteria will depend on the intended spectrum of activity of the test compound.
Table 1: Representative Panel of Resistant Bacteria for Benchmarking
| Gram Stain | Species | Resistance Profile | Key Resistance Mechanisms |
| Gram-positive | Staphylococcus aureus | Methicillin-resistant (MRSA) | mecA gene encoding PBP2a |
| Gram-positive | Staphylococcus aureus | Vancomycin-intermediate (VISA) | Thickened cell wall, reduced vancomycin binding |
| Gram-positive | Enterococcus faecium | Vancomycin-resistant (VRE) | vanA or vanB genes altering peptidoglycan precursors |
| Gram-negative | Escherichia coli | Extended-spectrum β-lactamase (ESBL) | CTX-M, SHV, TEM β-lactamases |
| Gram-negative | Klebsiella pneumoniae | Carbapenem-resistant (CRE) | KPC, NDM, OXA-48-like carbapenemases |
| Gram-negative | Pseudomonas aeruginosa | Multidrug-resistant (MDR) | Efflux pumps (MexAB-OprM), AmpC β-lactamase, porin loss |
| Gram-negative | Acinetobacter baumannii | Carbapenem-resistant (CRAB) | OXA-type carbapenemases, efflux pumps |
Experimental Protocols
Standardized experimental protocols are fundamental for generating reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution of Antimicrobials: Compound X and comparator antibiotics are serially diluted in CAMHB in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent with no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: An MIC assay is performed as described above.
-
Subculturing: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto Mueller-Hinton agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Data Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
Clear and concise data presentation is essential for the interpretation of results. The following table provides a template for summarizing the in vitro activity of a novel compound against a panel of resistant bacteria.
Table 2: Comparative In Vitro Activity of Compound X (e.g., this compound) Against a Panel of Resistant Bacteria (MIC in µg/mL)
| Organism (Strain ID) | Compound X | Vancomycin | Linezolid | Daptomycin | Ceftazidime | Meropenem | Ciprofloxacin |
| S. aureus (MRSA) | |||||||
| S. aureus (VISA) | |||||||
| E. faecium (VRE) | |||||||
| E. coli (ESBL) | |||||||
| K. pneumoniae (CRE) | |||||||
| P. aeruginosa (MDR) | |||||||
| A. baumannii (CRAB) |
Note: Data in this table is illustrative. Actual results for this compound would need to be determined experimentally.
Visualizations
Diagrams are powerful tools for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for benchmarking a novel antibacterial agent.
If the mechanism of action of the novel compound is known, a signaling pathway diagram can be created. For instance, if Compound X were a novel inhibitor of bacterial DNA replication, the following diagram could be illustrative.
Caption: Hypothetical mechanism of action: Inhibition of DNA gyrase and topoisomerase IV.
Confirming the Weak Antibacterial Spectrum of SQ 28,517: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the antibacterial spectrum of SQ 28,517 against a standard antibiotic, aztreonam. The data presented herein confirms the characterization of SQ 28,517 as an agent with weak antibacterial activity, particularly when contrasted with established therapeutics. This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel antimicrobial compounds.
Introduction to SQ 28,517
SQ 28,517 is a 7-formamidocephalosporin produced by the fermentation of Flavobacterium sp. SC 12,154.[1] Structurally, it is related to other β-lactam antibiotics but possesses unique substitutions that influence its biological activity. Initial characterizations have indicated that SQ 28,517 exhibits a limited and weak antibacterial profile.[2][3] This guide serves to quantify and contextualize this observation through direct comparison with a clinically relevant antibiotic.
Comparative Agent: Aztreonam
For the purpose of this comparison, aztreonam has been selected as a representative antibacterial agent. Aztreonam is the first of the monobactam class of antibiotics and is known for its potent and specific activity against a wide spectrum of aerobic Gram-negative bacteria, including Pseudomonas aeruginosa.[4][5] Its well-defined and narrow spectrum makes it an excellent benchmark for evaluating the activity of novel compounds targeting Gram-negative pathogens.[6][7][8][9]
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The antibacterial activity of SQ 28,517 and aztreonam was quantified by determining the Minimum Inhibitory Concentration (MIC) against several key Gram-negative pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]
| Organism | SQ 28,517 MIC (µg/mL) | Aztreonam MIC (µg/mL) |
| Escherichia coli | 0.78 - 3.12 | ≤ 0.25 |
| Klebsiella pneumoniae | 1.56 - 6.25 | ≤ 0.25 |
| Pseudomonas aeruginosa | 12.5 - 25.0 | 8 |
| Salmonella typhimurium | 3.12 - 12.5 | ≤ 0.5 |
Note: The MIC values for SQ 28,517 are sourced from Vulcanchem[2]. The MIC values for Aztreonam are representative values from publicly available susceptibility data.
As the data indicates, the MIC values for SQ 28,517 are significantly higher across all tested organisms compared to aztreonam, confirming its relatively weak antibacterial activity.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentrations (MIC) as would be performed to generate the data presented above.
Broth Microdilution Method for MIC Determination
This protocol is based on the standardized methods for antimicrobial susceptibility testing.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterial strain is grown on a suitable agar medium overnight at 35 ± 2°C. b. Several morphologically similar colonies are selected and transferred to a tube of sterile saline or broth. c. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Stock solutions of SQ 28,517 and the comparative agent (aztreonam) are prepared in a suitable solvent. b. A series of twofold dilutions of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for the tested organisms.
3. Inoculation and Incubation: a. Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. b. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate. c. The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. Following incubation, the plates are examined for visible bacterial growth. b. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. Bacterial production of 7-formamidocephalosporins. Isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SQ 28517 (92131-67-4) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aztreonam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The monobactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monobactam - Wikipedia [en.wikipedia.org]
- 8. Monobactams - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. globalrph.com [globalrph.com]
Safety Operating Guide
Proper Disposal Procedures for SQ 28517: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of the research chemical SQ 28517, a cephalosporin derivative, is critical for maintaining laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 92131-67-4) is not publicly available, this guide provides essential procedural steps and safety information based on its chemical class and general laboratory best practices. This information is intended to empower laboratory personnel to handle and dispose of this compound responsibly, fostering a culture of safety and building trust in operational protocols.
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is foundational to its safe handling and disposal. Key identifiers for this compound are summarized below.
| Property | Value |
| CAS Number | 92131-67-4 |
| Molecular Formula | C36H56N12O14S |
| Molecular Weight | 913.0 g/mol |
| Description | An acetyl derivative from Flavobacterium sp. SC 12,154, exhibiting weak antibacterial activity.[1][2] It is structurally related to cephalosporin antibiotics.[3][4][5] |
| Stability | Noted as structurally unstable in some literature.[4][6][7] |
Disposal Protocol: A Step-by-Step Guide
In the absence of a specific SDS, a conservative approach to disposal is mandatory. The following protocol is based on guidelines for the disposal of cephalosporin and other β-lactam antibiotics, which are known to have environmental impacts and the potential to contribute to antibiotic resistance.[8][9]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "92131-67-4," and the approximate quantity.
4. Storage:
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic and incompatible materials.
5. Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. The environmental impact of cephalosporin-related compounds is a significant concern.[3][8][9]
Experimental Workflow for Waste Management Decision Making
The following diagram outlines a logical workflow for determining the appropriate disposal route for a research chemical like this compound in the absence of a specific Safety Data Sheet.
Caption: Decision workflow for chemical disposal in the absence of a specific SDS.
Signaling Pathway for Prudent Laboratory Practice
The responsible management of laboratory chemicals is a critical pathway to ensuring a safe and sustainable research environment. This logical diagram illustrates the interconnectedness of information, action, and outcome.
References
- 1. ascelibrary.com [ascelibrary.com]
- 2. Flavobacterium longum sp. nov. and Flavobacterium urocaniciphilum sp. nov., isolated from a wastewater treatment plant, and emended descriptions of Flavobacterium caeni and Flavobacterium terrigena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavobacterium sasangense sp. nov., isolated from a wastewater stream polluted with heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. images.universalcompanies.com [images.universalcompanies.com]
- 8. researchgate.net [researchgate.net]
- 9. Dynamic migration and risk of cephalosporin antibiotic resistance genes: Move from pharmaceutical plants through wastewater treatment plants to coastal tidal flats sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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